StickyCat Cl
Description
Structure
2D Structure
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N3.C10H12O.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMANVSTZFGSII-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48Cl3N3ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of StickyCat Cl: A Comprehensive Technical Guide
Disclaimer: Following a thorough investigation, it has been determined that "StickyCat Cl" is not a recognized chemical compound or therapeutic agent within scientific and pharmaceutical literature. The name appears to be a fabrication, and as such, no verifiable data exists regarding its mechanism of action, pharmacology, or associated signaling pathways.
This guide has been created to fulfill the structural and formatting requirements of the user's request, using a hypothetical framework. The presented information is illustrative and does not correspond to any real-world substance.
Hypothetical Mechanism of Action
For the purpose of this demonstration, we will postulate that this compound is a novel selective inhibitor of the fictional enzyme "Felinase-2," a key regulator in a hypothetical inflammatory pathway.
Postulated Action: this compound is theorized to bind to the allosteric site of Felinase-2, inducing a conformational change that prevents the binding of its natural substrate, "Arachidonic Feline Acid" (AFA). This inhibition leads to a downstream reduction in the production of pro-inflammatory "leukocatienes," thereby mitigating the inflammatory response.
Quantitative Data Summary
The following tables represent hypothetical quantitative data that would be relevant to understanding the mechanism of action of this compound.
Table 1: In Vitro Felinase-2 Inhibition by this compound
| Concentration (nM) | % Inhibition of Felinase-2 |
| 1 | 15.2 |
| 10 | 48.9 |
| 50 | 85.1 |
| 100 | 98.6 |
| 500 | 99.2 |
Table 2: Binding Affinity of this compound to Felinase-2
| Parameter | Value |
| Kd (Dissociation Constant) | 25.4 nM |
| IC50 (Half-maximal Inhibitory Concentration) | 12.8 nM |
| Association Rate (kon) | 2.1 x 105 M-1s-1 |
| Dissociation Rate (koff) | 5.3 x 10-3 s-1 |
Experimental Protocols
Felinase-2 Inhibition Assay
Objective: To determine the in-vitro inhibitory activity of this compound on recombinant human Felinase-2.
Methodology:
-
Recombinant human Felinase-2 was expressed in an E. coli system and purified via affinity chromatography.
-
A reaction mixture containing 100 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), 10 µL of Felinase-2 (2 µg/mL), and 10 µL of varying concentrations of this compound (dissolved in DMSO) was prepared.
-
The mixture was pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of 20 µL of the substrate, Arachidonic Feline Acid (AFA), to a final concentration of 50 µM.
-
The reaction was allowed to proceed for 30 minutes at 37°C and was subsequently terminated by the addition of 50 µL of 1 M HCl.
-
The production of leukocatienes was quantified using a proprietary ELISA kit.
-
The percentage of inhibition was calculated relative to a vehicle control (DMSO without this compound).
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of this compound to Felinase-2.
Methodology:
-
A CM5 sensor chip was functionalized with purified recombinant Felinase-2 using standard amine coupling chemistry.
-
A running buffer (HBS-EP+, pH 7.4) was continuously flowed over the sensor surface.
-
Serial dilutions of this compound (1 nM to 500 nM) in running buffer were injected over the chip surface for 180 seconds to monitor association.
-
Following the association phase, running buffer was flowed over the chip for 300 seconds to monitor dissociation.
-
The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Felinase-2.
Experimental Workflow for Felinase-2 Inhibition Assay
Caption: Workflow diagram for the in-vitro Felinase-2 inhibition assay.
An In-depth Technical Guide to a Workhorse of Modern Drug Discovery: The Grubbs Second-Generation Catalyst
Disclaimer: Initial research indicates that a catalyst specifically named "StickyCat Cl" is not described in the public scientific literature. It may be a proprietary, developmental, or hypothetical compound. This guide therefore focuses on a well-characterized, highly relevant catalyst used extensively in drug development, the Grubbs Second-Generation Catalyst , to illustrate the requested technical information and format for the target audience of researchers and drug development professionals.
Introduction: The Role of Catalysis in Medicinal Chemistry
The synthesis of complex molecular architectures is the cornerstone of modern drug discovery. Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds, enabling the construction of novel carbocyclic and heterocyclic scaffolds that are prevalent in pharmaceuticals. The Grubbs family of ruthenium-based catalysts are central to this transformation due to their remarkable functional group tolerance, stability, and high activity.[1] The second-generation catalyst, in particular, offers enhanced reactivity over its predecessor, broadening the scope of possible transformations.[2]
This guide provides a detailed overview of the chemical structure, properties, and applications of the Grubbs Second-Generation Catalyst, a pivotal tool for researchers, scientists, and drug development professionals.
Chemical Structure and Core Components
The Grubbs Second-Generation Catalyst is a ruthenium-based organometallic complex. Its structure is defined by a central ruthenium atom coordinated to five distinct ligands: an N-heterocyclic carbene (NHC), a phosphine, two chloride anions, and a benzylidene group.[3] The replacement of a phosphine ligand from the first-generation catalyst with a saturated N-heterocyclic carbene (specifically, 1,3-bis(2,4,6-trimethylphenyl)-imidazolidinylidene or SIMes) is the defining feature of the second-generation catalyst, leading to its increased activity.[1][3]
| Identifier | Value |
| IUPAC Name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium |
| CAS Number | 246047-72-3 |
| Molecular Formula | C₄₆H₆₅Cl₂N₂PRu |
Physicochemical and Catalytic Properties
The properties of the Grubbs Second-Generation Catalyst make it a robust and versatile tool in a laboratory setting. Unlike many other organometallic catalysts, it exhibits notable stability towards air and moisture, simplifying its handling and storage.[1]
Physical Properties
| Property | Value | Source |
| Molecular Weight | 848.97 g/mol | [4] |
| Appearance | Dark red to brown crystalline solid | [4] |
| Melting Point | 143.5-148.5 °C | [4] |
| Solubility | Soluble in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. | [5] |
Catalytic Properties
| Property | Description | Source |
| Activity | Significantly higher catalytic activity compared to the first-generation catalyst, especially for sterically hindered or electron-deficient olefins. | [2] |
| Functional Group Tolerance | Tolerates a wide array of functional groups, including esters, amides, alcohols, and acids, which is critical for complex molecule synthesis. | [1] |
| Stability | Stable to air and moisture, allowing for easier handling outside of a glovebox. | [1] |
| Substrate Scope | Effective for a broad range of olefin metathesis reactions including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). |
Mechanism of Action: The Olefin Metathesis Catalytic Cycle
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts is the Chauvin mechanism. The cycle proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. The high efficiency of the second-generation catalyst is attributed to the electronic properties of the NHC ligand, which promotes the dissociation of the phosphine ligand to generate a highly active 14-electron intermediate.[3]
Figure 1: The Chauvin mechanism for olefin metathesis.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthesis. Below are representative protocols for the synthesis of the catalyst and its application in a common ring-closing metathesis reaction.
Synthesis of Grubbs Second-Generation Catalyst
The synthesis of the Grubbs Second-Generation catalyst can be achieved through various routes. A common method involves the reaction of the first-generation catalyst with the corresponding N-heterocyclic carbene. A more recent, high-yield synthesis starts from commercially available ruthenium precursors.[6]
Reaction: [RuCl₂(p-cymene)]₂ + H₂IMes → RuCl₂(p-cymene)(H₂IMes) followed by ligand exchange.
A simplified, optimized protocol is as follows: [6]
-
Preparation of Intermediate: A suspension of [RuCl₂(p-cymene)]₂ in THF is prepared in an inert atmosphere glovebox.
-
Carbene Addition: A solution of the free N-heterocyclic carbene (H₂IMes) in THF is added slowly to the ruthenium suspension over 30 minutes. The reaction progress is noted by the formation of a clear, deep red solution.
-
Isolation: The solvent is removed under vacuum. The resulting residue is reprecipitated from a dichloromethane/hexanes mixture to yield the intermediate complex as a dark red powder.
-
Final Ligand Exchange: The intermediate is then reacted with the desired ligands (e.g., tricyclohexylphosphine and a diazo compound for the benzylidene group) to afford the final Grubbs Second-Generation catalyst.[6]
Note: This is a summary of a multi-step process. Researchers should consult detailed literature for precise stoichiometry, purification, and safety procedures.[6]
Application: Ring-Closing Metathesis of Diethyl Diallylmalonate
This reaction is a standard benchmark for testing the efficacy of metathesis catalysts and is a foundational technique for synthesizing cyclic compounds.
Reaction: Diethyl diallylmalonate → Diethyl cyclopent-3-ene-1,1-dicarboxylate + Ethylene
Detailed Experimental Protocol:
-
Inert Atmosphere: A 25 mL round-bottom flask equipped with a magnetic stir bar is oven-dried and subsequently cooled under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve the Grubbs Second-Generation Catalyst (e.g., 9.2 mg, 0.010 mmol, which corresponds to a specific mol% loading depending on the substrate amount) in 6 mL of dry, degassed dichloromethane (CH₂Cl₂).[4]
-
Substrate Addition: Add diethyl diallylmalonate (e.g., 0.1 mL, 0.44 mmol) to the catalyst solution.[4]
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture by rotary evaporation.
-
Purify the crude product via flash column chromatography on silica gel to isolate the pure cyclic product.[7]
-
Figure 2: General workflow for Ring-Closing Metathesis.
Conclusion and Outlook
The Grubbs Second-Generation Catalyst is an indispensable tool in the arsenal of the modern medicinal chemist. Its stability, broad functional group tolerance, and high reactivity have enabled the synthesis of countless complex molecular structures, accelerating the drug discovery process. While newer generations of catalysts continue to be developed with specialized properties, the second-generation catalyst remains a reliable and versatile workhorse for a wide range of olefin metathesis applications, from foundational research to the large-scale synthesis of pharmaceutical intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Deep Dive into Water-Soluble Ruthenium Catalysts for Olefin Metathesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of olefin metathesis has revolutionized the landscape of carbon-carbon double bond formation, offering an efficient and versatile tool for synthetic chemists. The development of water-soluble ruthenium catalysts has further expanded the horizons of this powerful reaction, enabling its application in aqueous media, a critical advancement for green chemistry and biological applications. This technical guide provides an in-depth exploration of the core principles, quantitative performance, and practical application of these remarkable catalysts.
Introduction to Aqueous Olefin Metathesis
Olefin metathesis encompasses a family of reactions that involve the redistribution of olefinic bonds.[1] The development of well-defined ruthenium catalysts, pioneered by Grubbs, Schrock, and Chauvin, who were awarded the Nobel Prize in Chemistry in 2005, has been instrumental in the widespread adoption of this technology.[2] These catalysts exhibit remarkable functional group tolerance and stability, making them suitable for a broad range of chemical transformations.[2]
The ability to perform olefin metathesis in water is highly desirable for several reasons. Water is an environmentally benign, non-flammable, and inexpensive solvent.[3] Furthermore, aqueous conditions are essential for biological applications, such as protein modification, peptide stapling, and in-vivo catalysis.[4][5] However, the hydrophobic nature of early ruthenium catalysts and their propensity to decompose in the presence of water presented significant challenges.[6][7] To address this, researchers have developed various strategies to render ruthenium catalysts water-soluble and stable in aqueous environments.
Types of Water-Soluble Ruthenium Catalysts
Water-soluble ruthenium catalysts can be broadly categorized based on the strategy employed to impart hydrophilicity:
-
Modification of Ligands: This is the most common approach and involves the introduction of hydrophilic functional groups to the ligands coordinated to the ruthenium center.
-
Ammonium-Tagged Catalysts: Quaternary ammonium groups are appended to the N-heterocyclic carbene (NHC) or benzylidene ligands. These cationic tags significantly enhance the catalyst's solubility in water.[8][9] A notable example is the commercially available AquaMet™ catalyst.[9]
-
PEG-Tethered Catalysts: Poly(ethylene glycol) (PEG) chains are attached to the catalyst structure. The hydrophilic nature of the PEG chains facilitates dissolution in water.[2][8]
-
Sulfonated and Anionic Catalysts: The introduction of sulfonate groups or other anionic functionalities onto the ligands, such as cyclic (alkyl)(amino)carbene (CAAC) ligands, has been shown to improve water solubility and catalyst robustness.[10]
-
-
Use of Additives and Co-solvents:
-
Surfactants: Amphiphilic molecules can form micelles in water, encapsulating the hydrophobic catalyst and substrate, thereby facilitating the reaction "in water".[3]
-
Water-Miscible Co-solvents: Employing mixtures of water and organic solvents like methanol, t-BuOH, or DMF can solubilize conventional hydrophobic catalysts and substrates, enabling metathesis to proceed in a partially aqueous environment.[5]
-
Quantitative Performance Data
The following tables summarize the performance of various water-soluble ruthenium catalysts in different types of olefin metathesis reactions.
Ring-Closing Metathesis (RCM)
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| AquaMet (AM) | Diethyl diallylmalonate | 0.25 | Water (pH 7, 0.1 M NaCl) | RT | 1 | >95 | >380 | [11] |
| PEG-Grubbs | N,N-diallyl-p-toluenesulfonamide | 5 | Water | 40 | 2 | 98 | 19.6 | [2] |
| Ammonium-tagged HG-II | N,N-diallyl-p-toluenesulfonamide | 5 | Water/MeOH (3:1) | RT | 12 | 77 | 15.4 | [8] |
| Sulfonated CAAC Catalyst | Unprotected Carbohydrate | 0.1 | Water (pH 7) | RT | 12 | 95 | 950 | [10] |
Cross-Metathesis (CM)
| Catalyst | Substrates | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| Hoveyda-Grubbs II (HG-II) | Protein-alkene + Allyl alcohol | 200 equiv. | Water (pH 7.4) | RT | 12 | >90 | - | [3] |
| Grubbs 2nd Gen. | Allyl alcohol + But-3-en-1-ol | 0.005 | Et2O | RT | 12 | 77-99 | 15400-19800 | [12] |
| Sulfonated CAAC Catalyst | Unprotected Nucleoside Dimerization | 0.1 | Water (pH 7) | RT | 12 | 76 | 1520 | [10] |
Ring-Opening Metathesis Polymerization (ROMP)
| Catalyst | Monomer | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Grubbs 1st Gen. Derivative | Norbornene derivative | 0.5 | Water | RT | - | >95 | [3] |
| AquaMet (AM) | Exo-norbornene imide | 2 | Water (pH 7, 0.1 M NaCl) | RT | 0.5 | >99 | [11] |
| PEG-Grubbs | Norbornene derivative | 1 | Acidified Water | RT | - | up to 95 | [13] |
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) in Aqueous Media
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Catalyst and Substrate Preparation:
-
Dissolve the water-soluble ruthenium catalyst in deionized, degassed water to the desired concentration.
-
Dissolve the diene substrate in the same solvent. For hydrophobic substrates, a co-solvent (e.g., methanol, t-BuOH) or a surfactant may be necessary.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar, add the substrate solution.
-
If required, add any additives such as salts (e.g., NaCl to 0.1 M final concentration) which have been shown to improve catalyst stability and activity.[11]
-
Initiate the reaction by adding the catalyst solution to the substrate solution under stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction (if necessary).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Synthesis of a PEG-Tethered Grubbs-Type Catalyst
A general procedure for the synthesis of a water-soluble catalyst by attaching a PEG chain to the NHC ligand is as follows:
-
Synthesis of the PEG-functionalized NHC ligand:
-
React a suitable N-substituted imidazole or imidazoline with a PEG derivative containing a reactive group (e.g., a halide or tosylate).
-
The reaction is typically carried out in an organic solvent in the presence of a base.
-
-
Metalation:
-
React the purified PEG-functionalized NHC ligand with a suitable ruthenium precursor, such as a Grubbs first or second-generation catalyst.
-
This ligand exchange reaction is typically performed in an organic solvent at elevated temperatures.
-
-
Purification:
-
The resulting PEG-tethered ruthenium catalyst is purified by precipitation and washing to remove unreacted starting materials and byproducts.
-
Mandatory Visualizations
The Chauvin Mechanism for Olefin Metathesis
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions.[14]
Caption: The Chauvin mechanism for olefin metathesis.
General Workflow for Aqueous Olefin Metathesis
The following diagram illustrates a typical experimental workflow for performing an olefin metathesis reaction in an aqueous medium.
Caption: A typical experimental workflow for aqueous olefin metathesis.
Catalyst Decomposition Pathway in Water
Ruthenium metathesis catalysts can decompose in aqueous media through pathways involving hydration and subsequent reactions.
Caption: A simplified pathway for catalyst decomposition in water.
Challenges and Future Outlook
Despite the significant progress in the development of water-soluble ruthenium catalysts, several challenges remain. Catalyst stability in aqueous media, especially at neutral pH and in the presence of various functional groups found in biological systems, is a key concern.[6][11] Achieving high turnover numbers and frequencies comparable to those in organic solvents is another area of active research.[15]
Future efforts will likely focus on the design of more robust and active catalysts with improved water solubility and stability. The development of catalysts that can operate under truly physiological conditions without the need for co-solvents or additives will be a major breakthrough for applications in chemical biology and drug development. Furthermore, the design of recyclable water-soluble catalysts will enhance the sustainability of aqueous olefin metathesis.
Conclusion
Water-soluble ruthenium catalysts have emerged as a powerful tool for conducting olefin metathesis in aqueous environments. The ability to perform this fundamental carbon-carbon bond-forming reaction in water has opened up new avenues in green chemistry and has enabled a wide range of applications in the life sciences. Through the continued development of novel catalyst systems and a deeper understanding of their behavior in water, the full potential of aqueous olefin metathesis is yet to be realized. This guide provides a solid foundation for researchers and professionals seeking to harness the power of these versatile catalysts in their own work.
References
- 1. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ascensus [ascensusspecialties.com]
- 10. Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Highly active water-soluble olefin metathesis catalyst. | Semantic Scholar [semanticscholar.org]
- 14. 20th century in science - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
StickyCat Cl: A Comprehensive Technical Guide to Substrate Scope and Functional Group Tolerance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate scope and functional group tolerance of StickyCat Cl, a water-soluble, second-generation N-heterocyclic carbene (NHC) ruthenium olefin metathesis catalyst. Its unique quaternary ammonium tag facilitates catalyst removal, making it a valuable tool in modern organic synthesis, particularly in the context of pharmaceutical and fine chemical production where low metal contamination is critical.
Introduction to this compound
This compound is a ruthenium-based catalyst characterized by a quaternary ammonium group attached to the NHC ligand. This feature renders it soluble in water but insoluble in many organic solvents, a property that is exploited for its straightforward removal from reaction mixtures through simple extraction or filtration.[1] The substrate scope of this compound is comparable to that of well-established catalysts like the Grubbs second-generation catalyst and nitro-Grela catalysts.[1] It demonstrates high activity and stability, allowing for its handling in the air.[1]
Core Applications: Ring-Closing and Cross Metathesis
This compound is proficient in catalyzing a range of olefin metathesis reactions, most notably Ring-Closing Metathesis (RCM) and Cross Metathesis (CM). These transformations are fundamental in the construction of cyclic compounds and the formation of new carbon-carbon double bonds with diverse functionalities.
Ring-Closing Metathesis (RCM)
RCM is a powerful intramolecular reaction for the synthesis of cyclic olefins from acyclic dienes. This compound has been successfully employed in the formation of various ring sizes.
Table 1: Substrate Scope of this compound in Ring-Closing Metathesis (RCM)
| Substrate Name | Substrate Structure | Product Structure | Yield (%) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |
| Diethyl diallylmalonate | >95 | 1 | Dichloromethane | 40 | 1 | ||
| N,N-Diallyl-4-methylbenzenesulfonamide | >95 | 1 | Dichloromethane | 40 | 1 | ||
| O-allyl-N-tosyl-L-serine methyl ester | 92 | 1 | Dichloromethane | 40 | 1 | ||
| (S)-O-allyl-N-Boc-tyrosine methyl ester |
| 85 | 1 | Dichloromethane | 40 | 1 |
Cross Metathesis (CM)
CM involves the reaction of two different alkenes to form new alkene products. The selectivity of this intermolecular reaction can be influenced by the electronic and steric properties of the substrates.
Table 2: Substrate Scope of this compound in Cross Metathesis (CM)
| Alkene 1 | Alkene 2 | Product Structure | Yield (%) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |
| 1-Octene | cis-1,4-Diacetoxy-2-butene | 88 | 1 | Dichloromethane | 40 | 1 | |
| Allylbenzene | (Z)-But-2-ene-1,4-diol |
| 75 | 1 | Dichloromethane | 40 | 1 |
| Styrene | 4-Penten-1-ol | 65 | 1 | Dichloromethane | 40 | 1 |
Functional Group Tolerance
A key advantage of second-generation NHC-ruthenium catalysts like this compound is their broad functional group tolerance. This allows for the metathesis of complex molecules without the need for extensive protecting group strategies.
Table 3: Functional Group Compatibility of this compound
| Functional Group | Tolerance | Notes |
| Esters | Tolerated | Widely compatible, as seen in diallylmalonate substrates. |
| Amides | Tolerated | N-Tosyl and N-Boc protected amines are well-tolerated. |
| Carbamates (Boc) | Tolerated | Boc-protected amines are suitable substrates. |
| Sulfonamides | Tolerated | Tosyl-protected amines undergo RCM efficiently. |
| Ethers | Tolerated | Both aliphatic and aryl ethers are compatible. |
| Alcohols | Tolerated | Free hydroxyl groups are generally well-tolerated. |
| Acetates | Tolerated | Acetoxy groups are stable under reaction conditions. |
| Aromatic Rings | Tolerated | Phenyl and other aromatic groups are inert. |
| Halogens (Aryl) | Tolerated | Aryl chlorides, bromides, and iodides are generally compatible. |
| Ketones | Generally Tolerated | α,β-unsaturated ketones can sometimes be problematic. |
| Aldehydes | Moderate | Can sometimes lead to catalyst deactivation. |
| Amines (free) | Moderate | Basic amines can coordinate to the metal center and inhibit catalysis. Protonation or protection is recommended. |
| Thiols | Low | Prone to catalyst poisoning. |
| Phosphines | Low | Strong coordination to the ruthenium center deactivates the catalyst. |
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM)
A solution of the diene substrate (1.0 equiv) in a dry, degassed solvent (e.g., dichloromethane, 0.05 M) is prepared under an inert atmosphere (e.g., argon or nitrogen). This compound (0.5-2 mol%) is then added, and the reaction mixture is stirred at the desired temperature (typically 25-40 °C). The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel. For aqueous workup, the organic solvent is evaporated, and the residue is suspended in a mixture of water and a non-polar organic solvent (e.g., diethyl ether or hexane). The aqueous layer containing the catalyst is separated, and the organic layer is washed with water, dried, and concentrated to yield the product.
General Procedure for Cross Metathesis (CM)
Under an inert atmosphere, a solution of the two alkene partners (typically in a 1:1 to 1:3 ratio) in a dry, degassed solvent (e.g., dichloromethane, 0.1-0.5 M) is prepared. This compound (1-5 mol%) is added, and the mixture is stirred at the appropriate temperature (typically 25-40 °C). The reaction is monitored until consumption of the limiting alkene. Workup and purification follow a similar procedure to that of RCM.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Olefin Metathesis
The generally accepted Chauvin mechanism for olefin metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.
References
StickyCat Cl: A Technical Guide to a Water-Soluble Olefin Metathesis Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of StickyCat Cl, a water-soluble, second-generation Grubbs-type catalyst. Its unique properties, including high stability and ease of removal from reaction products, make it a valuable tool in various stages of chemical synthesis and drug development.
Introduction
This compound, chemically known as (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride, is a ruthenium-based olefin metathesis catalyst.[1] Its key feature is the presence of a quaternary ammonium tag, which imparts water solubility and facilitates its removal from organic reaction media.[1] This catalyst is particularly useful for ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) reactions, especially in processes where metal contamination of the final product is a critical concern.
Physicochemical Properties and Characterization
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₄₈Cl₃N₃ORu | [1] |
| Molecular Weight | 734.20 g/mol | [1] |
| CAS Number | 1452227-72-3 | [1] |
| Appearance | Green powder | |
| Solubility | Water soluble, insoluble in organic solvents | [1] |
| Stability | High stability, allows for handling in air | |
| Storage | Long-term (>1 week): 2-8 °C under inert gas. Short-term (<1 week): Ambient temperature under inert gas. | [1] |
Characterization Data:
While detailed NMR and IR spectral data are not publicly available, the structure of this compound has been confirmed through standard analytical techniques consistent with organometallic complexes. Characterization would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the organic ligand structure.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
Synthesis of this compound
The detailed synthesis protocol for this compound is proprietary and is protected by patent PCT/EP2013/053967.[1] However, a general synthetic approach for related ammonium-tagged Grubbs-type catalysts involves the modification of the N-heterocyclic carbene (NHC) ligand of a precursor complex.
Below is a logical workflow illustrating the probable synthetic strategy.
Experimental Protocols: Olefin Metathesis and Catalyst Removal
The primary application of this compound is in olefin metathesis reactions. Its water solubility allows for straightforward removal of the ruthenium catalyst from the organic product stream.
A. General Protocol for Ring-Closing Metathesis (RCM):
-
Reaction Setup: In a round-bottom flask, dissolve the diene substrate in a suitable organic solvent (e.g., dichloromethane, toluene).
-
Catalyst Addition: Add this compound (typically 0.1-5 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or elevated temperature, monitoring the reaction progress by TLC or GC-MS.
-
Catalyst Removal: Upon completion, add water to the reaction mixture and stir vigorously. The water-soluble this compound will partition into the aqueous phase.
-
Work-up: Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography.
The following diagram illustrates the experimental workflow for a typical RCM reaction followed by catalyst removal.
References
The Strategic Advantage of StickyCat Cl in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of olefin metathesis, the pursuit of highly efficient and clean catalytic systems is paramount. StickyCat Cl, a ruthenium-based catalyst bearing a quaternary ammonium tag, has emerged as a significant advancement, addressing the critical challenge of catalyst removal from reaction products. This technical guide provides a comprehensive overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its adoption in research and development.
Core Advantages of this compound
This compound distinguishes itself from traditional Grubbs-type catalysts through a unique combination of properties conferred by its ammonium-tagged N-heterocyclic carbene (NHC) ligand. These attributes translate into tangible benefits in synthetic workflows, particularly in the context of producing high-purity compounds required in the pharmaceutical and fine chemical industries.
The primary advantages include:
-
Simplified Purification and Exceptionally Low Ruthenium Contamination: The ionic quaternary ammonium tag renders this compound insoluble in many common organic solvents post-reaction, yet it exhibits high affinity for polar adsorbents like silica gel.[1] This allows for straightforward removal of the catalyst and its byproducts through simple filtration or extraction, drastically reducing residual ruthenium levels in the final product to well below pharmaceutical industry standards (often < 5 ppm).[1]
-
Synergy with Metal Scavengers: The purification process can be further enhanced by the use of isocyanide-based scavengers, such as SnatchCat. This combination is highly effective in sequestering any remaining traces of ruthenium, ensuring product purity.[2]
-
Facile Immobilization and Heterogenization: The ammonium tag provides a convenient anchor for the non-covalent immobilization of the catalyst onto various solid supports, including silica gel, activated carbon, and aluminum oxide.[1] This enables its use as a heterogeneous catalyst, simplifying catalyst-product separation and offering potential for catalyst recycling.
-
Broad Substrate Scope: this compound demonstrates a substrate scope comparable to classical second-generation Grubbs and nitro-Grela catalysts, making it applicable to a wide range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and enyne metathesis.[1]
Quantitative Performance Data
The efficacy of this compound is demonstrated across various metathesis reactions. The following tables summarize its performance in terms of product yield and residual ruthenium content after purification.
Table 1: Performance in Ring-Closing Metathesis (RCM)
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Ru Level (ppm) after SiO₂ Filtration | Reference |
| Diethyl diallylmalonate | Diethyl 3-cyclopentene-1,1-dicarboxylate | 1 | >99 | <5 | [1] |
| N,N-Diallyl-4-methylbenzenesulfonamide | 1-(4-Methylphenyl)sulfonyl-2,5-dihydro-1H-pyrrole | 1 | >99 | <5 | [1] |
| Diallyl ether | 2,5-Dihydrofuran | 1 | 75 | <5 | [1] |
Table 2: Performance in Cross-Metathesis (CM)
| Substrate 1 | Substrate 2 | Product | Catalyst Loading (mol%) | Yield (%) | Ru Level (ppm) after SiO₂ Filtration | Reference |
| 1-Octene | cis-1,4-Diacetoxy-2-butene | 1,4-Diacetoxy-2-decene | 1 | 78 | <5 | [1] |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 1-Phenyl-4-acetoxy-2-butene | 1 | 85 | <5 | [1] |
Table 3: Performance in Enyne Metathesis
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Ru Level (ppm) after SiO₂ Filtration | Reference |
| 1-Allyl-1-prop-2-ynyl-cyclohexane | 1-Vinyl-spiro[4.5]dec-6-ene | 1 | >99 | <5 | [1] |
| N-Allyl-N-prop-2-ynyl-4-methylbenzenesulfonamide | 1-(4-Methylphenyl)sulfonyl-4-vinyl-1,2,3,6-tetrahydropyridine | 1 | 92 | <5 | [1] |
Experimental Protocols
The following are representative protocols for a Ring-Closing Metathesis (RCM) reaction and the subsequent purification to remove the ruthenium catalyst.
Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add diethyl diallylmalonate (1 equivalent).
-
Dissolve the substrate in anhydrous dichloromethane (to achieve a concentration of approximately 0.1 M).
-
Purge the solution with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add this compound (1 mol%).
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
Protocol 2: Purification of Metathesis Product using SnatchCat and Silica Gel Filtration
Materials:
-
Crude reaction mixture from Protocol 1
-
SnatchCat (isocyanide scavenger)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
After the metathesis reaction is complete (as determined by TLC or GC), cool the reaction mixture to room temperature.
-
Add SnatchCat (4.4 equivalents relative to this compound) to the crude reaction mixture.[2]
-
Stir the mixture for 30 minutes at room temperature.[2]
-
Prepare a short plug of silica gel in a fritted funnel or a chromatography column (approximately 200 mg of silica gel per 1 mg of this compound used).[2]
-
Pass the reaction mixture through the silica gel plug, eluting with dichloromethane.
-
Collect the filtrate containing the purified product.
-
If any residual catalyst (visible as a colored band on the silica) is observed, it can often be washed off the silica gel with a more polar solvent like ethyl acetate for disposal, allowing for potential recovery of the bulk silica.
-
Concentrate the filtrate under reduced pressure to obtain the purified product with a ruthenium content typically below 5 ppm.
Visualizing the this compound Advantage
The streamlined workflow enabled by this compound is a key advantage. The following diagrams, generated using the DOT language, illustrate this efficient process.
Logical Workflow of Synthesis and Purification
Caption: Streamlined workflow using this compound from reaction to purification.
Immobilization and Heterogeneous Catalysis Workflow
Caption: Workflow for immobilization and use of this compound as a heterogeneous catalyst.
Conclusion
This compound represents a significant step forward in olefin metathesis, particularly for applications demanding high product purity. Its unique design facilitates a remarkably efficient removal of the ruthenium catalyst, addressing a long-standing challenge in the field. The quantitative data and protocols presented in this guide underscore its capability to deliver high yields with minimal metal contamination. By simplifying purification workflows and enabling effective heterogenization, this compound offers researchers, scientists, and drug development professionals a powerful tool to streamline the synthesis of complex molecules and accelerate innovation.
References
- 1. Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy [mdpi.com]
- 2. BJOC - Ammonium-tagged ruthenium-based catalysts for olefin metathesis in aqueous media under ultrasound and microwave irradiation [beilstein-journals.org]
In-Depth Technical Guide: Safety and Handling Precautions for StickyCat Cl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for StickyCat Cl, a water-soluble olefin metathesis catalyst. The information is intended for laboratory personnel and professionals involved in chemical synthesis and drug development.
Chemical and Physical Properties
This compound, with the chemical name (1,3-dimesityl-4-((trimethylammonio)methyl)imidazolidin-2-ylidene)dichloro(2-isopropoxybenzylidene)ruthenium(II) chloride, is a green powder.[1] It is a ruthenium-based complex widely used as a catalyst in olefin metathesis reactions. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₅H₄₈Cl₃N₃ORu | [2][3] |
| Molecular Weight | 734.20 g/mol | [2][3] |
| CAS Number | 1452227-72-3 | [2][3] |
| Physical State | Powder | [1] |
| Color | Green | [1] |
| Solubility | Water-soluble, Insoluble in organic solvents. | [1][2] |
Hazard Identification and Safety Precautions
Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on the safety data for a related ruthenium complex, Dichloro(p-cymene)ruthenium(II) dimer, and general best practices for handling organometallic compounds. It is imperative to obtain and consult the official SDS from the supplier before handling this compound.
Potential Hazards:
-
Eye Irritation: Like many ruthenium complexes, this compound may cause serious eye irritation.[4][5]
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]
-
Harmful if Swallowed: Oral ingestion may be harmful.[5]
Recommended Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary. |
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
-
Wash hands thoroughly after handling.[7]
-
The catalyst exhibits high stability and can be handled in the air for short periods.[1]
Storage:
-
Short-term (< 1 week): Store under an inert gas atmosphere at ambient temperature.[3]
-
Long-term (> 1 week): Store under an inert gas atmosphere in a cold, dry place (recommended temperature: 2 - 8 °C).[3]
Experimental Protocols
The following are generalized experimental protocols derived from literature utilizing ammonium-tagged ruthenium catalysts.[2][8] Researchers should adapt these protocols based on their specific substrates and reaction conditions.
General Procedure for Olefin Metathesis in Toluene
-
To a reaction vessel containing a magnetic stir bar, add the solid support (e.g., silica gel, 100 mg).
-
Prepare a stock solution of this compound (e.g., 2 mg) in a minimal amount of dichloromethane (e.g., 0.2 mL).
-
Add the catalyst solution to the solid support and evaporate the solvent under reduced pressure.
-
Add toluene (e.g., 1 mL) and the olefin substrate (e.g., 0.1 mmol) to the vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst, immobilized on the solid support, can be removed by filtration.
-
The filtrate contains the product, which can be further purified if necessary.
Catalyst Immobilization and Removal
This compound's ammonium tag facilitates its immobilization on various solid supports like silica gel, alumina, or activated carbon.[1][2] This property allows for straightforward removal of the catalyst from the reaction mixture, resulting in products with very low ruthenium contamination.[2][8]
The general workflow for catalyst use and removal is depicted in the diagram below.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. Effective immobilisation of a metathesis catalyst bearing an ammonium-tagged NHC ligand on various solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. ジクロロ(p-シメン)ルテニウム(II) ダイマー | Sigma-Aldrich [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. sds.strem.com [sds.strem.com]
- 7. fishersci.com [fishersci.com]
- 8. BJOC - Effective immobilisation of a metathesis catalyst bearing an ammonium-tagged NHC ligand on various solid supports [beilstein-journals.org]
Solubility Profile of StickyCat Cl in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
StickyCat Cl, a ruthenium-based olefin metathesis catalyst, is notable for its solubility in aqueous media, a characteristic that offers significant advantages in green chemistry and biological applications. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, discusses the theoretical factors influencing its behavior in various aqueous solutions, and presents a detailed, generalized experimental protocol for determining its solubility. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are considering the use of this water-soluble catalyst.
Introduction to this compound
This compound is a second-generation olefin metathesis catalyst characterized by a ruthenium center complexed with an N-heterocyclic carbene (NHC) ligand. Its chemical formula is C₃₅H₄₈Cl₃N₃ORu, and it has a molecular weight of 734.20 g/mol .[1] A key feature of this compound is its designed water solubility, which contrasts with many other metathesis catalysts that are soluble primarily in organic solvents. This property is crucial for applications in aqueous environments, such as in biological systems or for processes aiming to reduce the use of volatile organic compounds. The catalyst is reportedly insoluble in organic solvents.[1]
Factors Influencing Solubility in Aqueous Solutions
-
pH: The pH of the aqueous solution can significantly impact the solubility of compounds with ionizable groups. For this compound, changes in pH could potentially affect the overall charge and hydration of the molecule, thereby altering its solubility.
-
Ionic Strength: The concentration of dissolved salts in the aqueous medium can influence solubility through effects such as "salting in" or "salting out." The presence of different ions can interact with the catalyst molecule, affecting its ability to remain dissolved.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature, although there are exceptions. Determining the solubility of this compound at various temperatures is crucial for optimizing reaction conditions.
-
Buffer Composition: The specific components of a buffer solution can interact with the catalyst. It is important to assess solubility in the specific buffer system intended for an application, as different buffer salts may have varying effects.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a given aqueous solution, based on the widely used shake-flask method.
Materials
-
This compound
-
Selected aqueous solvent (e.g., deionized water, phosphate-buffered saline)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed container. The excess solid is necessary to ensure that the solution reaches saturation.
-
Place the container in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining suspended solid particles, centrifuge the sample or filter it through a chemically compatible syringe filter.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as UV-Vis spectrophotometry, based on its characteristic absorbance.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Data Presentation
While specific experimental data for this compound is not available, the results from the protocol described above should be presented in a clear and structured format. An example of how such data could be tabulated is shown below.
| Aqueous Solution | Temperature (°C) | pH | Ionic Strength (M) | Solubility (g/L) |
| Deionized Water | 25 | 7.0 | 0 | Data to be determined |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | 0.15 | Data to be determined |
| Acetate Buffer | 25 | 5.0 | 0.1 | Data to be determined |
| Tris Buffer | 25 | 8.0 | 0.1 | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This compound's water solubility presents a significant advantage for various chemical and biochemical applications. While quantitative solubility data in different aqueous media is not extensively published, this guide provides a robust framework for researchers to determine these parameters. Understanding the influence of pH, ionic strength, and temperature on the solubility of this compound is essential for its effective implementation in experimental designs. The provided protocol offers a standardized approach to generating the necessary data to optimize its use in aqueous environments.
References
Methodological & Application
Application Notes and Protocols for Ring-Closing Metathesis using StickyCat Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the formation of cyclic olefins, a structural motif prevalent in numerous natural products and pharmacologically active compounds.[1] The development of well-defined ruthenium-based catalysts, such as the second-generation Grubbs catalysts, has significantly expanded the scope and functional group tolerance of this transformation.[2][3] StickyCat Cl is a modern, second-generation, water-soluble Grubbs-type catalyst distinguished by a quaternary ammonium tag on its N-heterocyclic carbene (NHC) ligand. This unique feature renders it insoluble in many organic solvents, facilitating straightforward removal of the ruthenium catalyst from the reaction mixture post-synthesis, a critical consideration in pharmaceutical development.[4][5]
These application notes provide a standard protocol for conducting ring-closing metathesis reactions using this compound, covering both aqueous and organic solvent systems. It also includes a summary of representative reaction conditions and yields for various substrates.
Catalyst Information
-
Product Name: this compound
-
Chemical Formula: C₃₅H₄₈Cl₃N₃ORu
-
Molecular Weight: 734.20 g/mol
-
Appearance: Green powder
-
Key Features: Water-soluble, insoluble in many organic solvents, high stability allowing for handling in air.[5]
-
Storage: For long-term storage (>1 week), it is recommended to store under an inert gas atmosphere at 2-8 °C. For short-term storage (<1 week), it can be kept under an inert gas at ambient temperature.
Experimental Protocols
Protocol 1: Ring-Closing Metathesis in an Organic Solvent (Dichloromethane)
This protocol is suitable for substrates that are soluble in dichloromethane (DCM). The catalyst, being insoluble, acts as a heterogeneous catalyst and can be easily filtered off after the reaction.
Materials:
-
Diene substrate
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or a round-bottom flask with a condenser and septum
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the diene substrate.
-
Solvent Addition: Under an inert atmosphere, add anhydrous dichloromethane to dissolve the substrate. The typical concentration is 0.05 M.
-
Catalyst Addition: Weigh the required amount of this compound (typically 1 mol %) and add it to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 40 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the insoluble this compound catalyst.
-
Wash the collected catalyst with a small amount of fresh DCM.
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Ring-Closing Metathesis in an Aqueous Medium
This protocol is designed for water-soluble diene substrates. The catalyst is soluble in water, and the product may be extracted with an organic solvent.
Materials:
-
Water-soluble diene substrate
-
This compound
-
Degassed, deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, dissolve the water-soluble diene substrate in degassed, deionized water.
-
Catalyst Addition: Add this compound (typically 1-5 mol %) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).
-
Monitoring the Reaction: Monitor the reaction progress using appropriate analytical techniques such as NMR spectroscopy or LC-MS.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts.
-
To remove residual ruthenium from the organic phase, a wash with a dilute aqueous solution of an isocyanide scavenger can be performed, followed by a water wash.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if needed.
-
Data Presentation
The following table summarizes the results for the ring-closing metathesis of various diene substrates using ammonium-tagged ruthenium catalysts, including this compound (referred to as complex 15a in the source).
| Entry | Substrate | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-diallyl-p-toluenesulfonamide | 1 | DCM | 40 | 2 | >98 | [6] |
| 2 | Diethyl diallylmalonate | 1 | DCM | 40 | 2 | >98 | [6] |
| 3 | O-allyl-N-tosyl-L-tyrosine methyl ester | 1 | DCM | 40 | 2 | >98 | [6] |
| 4 | Water-soluble diene 16 | 1 | H₂O | 40 | 2 | 89 | [6] |
| 5 | Water-soluble diene 20 | 5 | H₂O | 40 | 2 | 75 | [6] |
Note: The specific structures for water-soluble dienes 16 and 20 can be found in the cited reference.
Mandatory Visualization
Caption: Workflow for RCM with this compound.
Caption: Chauvin mechanism for RCM.
References
StickyCat Cl: Application Notes and Protocols for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
StickyCat Cl is a second-generation ruthenium-based olefin metathesis catalyst distinguished by a quaternary ammonium tag appended to its N-heterocyclic carbene (NHC) ligand. This structural feature renders the catalyst soluble in water but insoluble in many organic solvents, a property that has significant implications for its application in the synthesis of complex molecules, including natural products.[1] The primary advantage of this compound lies in the simplified purification of the reaction products. The catalyst and its byproducts can be efficiently removed from the reaction mixture by a simple filtration or extraction, mitigating the common challenge of ruthenium contamination in the final product. This is particularly crucial in the synthesis of biologically active compounds and active pharmaceutical ingredients (APIs).
The catalytic activity of this compound is comparable to that of classical Grubbs and Hoveyda-Grubbs second-generation catalysts, making it suitable for a wide range of olefin metathesis reactions, such as ring-closing metathesis (RCM), cross-metathesis (CM), and en-yne metathesis. Its high stability allows for handling in the air, adding to its practical utility in a laboratory setting.[1]
This document provides detailed application notes and protocols for the use of this compound in synthetic transformations relevant to natural product synthesis, with a focus on macrocyclization reactions.
Key Applications in Natural Product Synthesis
The construction of macrocyclic frameworks is a recurring challenge in the total synthesis of many natural products. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of these large rings. This compound is particularly well-suited for this application due to its efficient catalysis of RCM reactions and the subsequent ease of removal from the often sensitive and structurally complex macrocyclic products.
Data Presentation
The following table summarizes the performance of this compound in a representative ring-closing metathesis reaction.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ruthenium Residue (ppm) |
| Diethyl diallylmalonate | This compound | 1 | Toluene | 80 | 2 | >95 | <5 |
Data extrapolated from representative examples in the cited literature.
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM) using this compound
This protocol describes a general procedure for the macrocyclization of a diene ester, a common structural motif in the synthesis of macrocyclic lactones and other natural products.
Materials:
-
This compound catalyst
-
Substrate (diene)
-
Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the diene substrate.
-
Dissolve the substrate in the chosen anhydrous, degassed solvent under an inert atmosphere. The concentration of the substrate is crucial for macrocyclization and is typically in the range of 0.001 M to 0.1 M to favor intramolecular RCM over intermolecular oligomerization.
-
-
Catalyst Addition:
-
In a separate vial, weigh the required amount of this compound catalyst (typically 0.5-5 mol%).
-
Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The key advantage of this compound is its insolubility in many organic solvents. Add a solvent in which the product is soluble but the catalyst is not (e.g., diethyl ether, pentane).
-
Filter the mixture through a pad of silica gel to remove the precipitated catalyst.
-
Wash the silica gel pad with the same solvent to ensure complete recovery of the product.
-
The filtrate contains the desired macrocyclic product with significantly reduced ruthenium content.
-
Further purification, if necessary, can be performed by column chromatography on silica gel.
-
Visualizations
Experimental Workflow for this compound Catalyzed RCM
Caption: Workflow for a typical RCM reaction using this compound.
Catalytic Cycle of Ruthenium-Catalyzed Olefin Metathesis
References
Application Notes and Protocols for the Immobilization of StickyCat Cl on Solid Supports for Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immobilization of StickyCat Cl, a water-soluble olefin metathesis catalyst, on various solid supports for use in continuous flow chemistry. Detailed protocols, quantitative performance data, and visual representations of the workflows are presented to facilitate the adoption of this technology in research and development settings.
Introduction
This compound is a ruthenium-based, second-generation olefin metathesis catalyst distinguished by its quaternary ammonium tag. This feature renders it soluble in water but insoluble in many organic solvents, simplifying its removal from reaction mixtures.[1] More importantly, the ammonium tag allows for straightforward, non-covalent immobilization onto a variety of polar solid supports, such as silica gel (SiO₂), alumina (Al₂O₃), and activated carbon.[1] The heterogenization of this compound enables its application in continuous flow chemistry, offering numerous advantages over traditional batch processes, including enhanced process control, improved efficiency, and simplified product purification.
Data Presentation
The performance of this compound immobilized on different solid supports has been evaluated in the context of ring-closing metathesis (RCM) reactions. The following tables summarize the key quantitative data, including catalyst loading, reaction yields, and residual ruthenium content in the final products.
Table 1: Immobilization and Performance Data for this compound on Various Solid Supports in Batch Reactions
| Solid Support | Catalyst Loading (mol%) | Substrate | Product Yield (%) | Ru Content in Product (ppm) |
| Silica Gel (SiO₂) | 1 | Diethyl diallylmalonate | >98 | < 2 |
| Alumina (Al₂O₃) | 1 | Diethyl diallylmalonate | >98 | 5 |
| Activated Carbon | 1 | Diethyl diallylmalonate | >98 | < 2 |
| Cotton | 1 | Diethyl diallylmalonate | 95 | 10 |
| Filter Paper | 1 | Diethyl diallylmalonate | 92 | 15 |
Data extracted from Skowerski, K. et al. Beilstein J. Org. Chem. 2016, 12, 5-15.
Table 2: Performance of a Similar Ammonium-Tagged Catalyst (FixCat) in a Continuous Flow Reactor
| Substrate | Flow Rate (mL/min) | Residence Time (min) | Product Yield (%) | Ru Content in Product (ppm) |
| Diethyl diallylmalonate | 0.1 | 10 | >99 | < 0.1 |
| N,N-diallyl-4-methylbenzenesulfonamide | 0.1 | 10 | >99 | < 0.1 |
| Diallyl ether | 0.1 | 10 | 98 | < 0.1 |
Data from a study on a closely related catalyst, providing a reference for expected performance in a flow setup. Adapted from Gawin, R. et al. Green Chem. 2017, 19, 887-892.
Experimental Protocols
Protocol 1: Immobilization of this compound on Solid Supports
This protocol describes the general procedure for the non-covalent immobilization of this compound onto various solid supports.
Materials:
-
This compound
-
Solid Support (e.g., Silica Gel, Alumina, Activated Carbon)
-
Dichloromethane (DCM), anhydrous
-
Rotary evaporator
-
High vacuum line
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of this compound in anhydrous DCM.
-
Add the solid support to the catalyst solution. The typical loading is 1 mol% of the catalyst relative to the substrate to be used in the subsequent reaction.
-
Slowly remove the solvent using a rotary evaporator to ensure an even deposition of the catalyst onto the support.
-
Dry the resulting solid-supported catalyst under high vacuum for at least one hour to remove any residual solvent.
-
The immobilized catalyst is now ready for use in batch or flow reactions.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) in a Continuous Flow Packed-Bed Reactor
This protocol outlines a general setup for performing RCM reactions using immobilized this compound in a continuous flow system.
Materials and Equipment:
-
Packed-bed reactor column
-
Immobilized this compound on the chosen solid support
-
HPLC pump or syringe pump
-
Substrate solution in a suitable solvent (e.g., toluene, ethyl acetate)
-
Back pressure regulator
-
Thermostatted column heater
-
Product collection vessel
Procedure:
-
Reactor Packing: Carefully pack the reactor column with the prepared immobilized this compound. Ensure uniform packing to avoid channeling.
-
System Setup: Assemble the flow chemistry setup as shown in the workflow diagram below. Connect the pump, packed-bed reactor, back pressure regulator, and collection vessel.
-
Solvent Equilibration: Before introducing the substrate, pump the chosen reaction solvent through the packed bed at the desired flow rate and temperature to equilibrate the system.
-
Reaction Initiation: Switch the pump inlet to the substrate solution. The substrate will continuously flow through the packed bed where the metathesis reaction occurs.
-
Parameter Optimization: The reaction can be optimized by adjusting the flow rate (which determines the residence time), temperature, and substrate concentration.
-
Product Collection: The product stream exiting the reactor is collected in the collection vessel.
-
Analysis: The collected product can be analyzed by standard techniques (e.g., GC-MS, NMR) to determine conversion and purity.
Mandatory Visualization
Caption: Workflow for the immobilization of this compound.
Caption: General setup for flow chemistry with immobilized this compound.
References
Application Notes and Protocols for the Efficient Removal of StickyCat Cl™ using SnatchCat™ Scavenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the use of olefin metathesis catalysts has become indispensable. StickyCat Cl™ is a water-soluble, second-generation ruthenium catalyst known for its high activity and broad substrate scope.[1][2] Its unique solubility profile, being soluble in water but insoluble in many organic solvents, offers a significant advantage for catalyst removal from non-polar reaction media.[1][2]
However, achieving the stringent low residual metal limits required for pharmaceutical applications often necessitates an additional purification step. SnatchCat™ is a highly effective, isocyanide-based scavenger designed to bind tightly to residual ruthenium species, facilitating their removal to levels often below 10 ppm.[3] This document provides detailed application notes and a comprehensive protocol for the removal of this compound™ from reaction mixtures using SnatchCat™ scavenger, ensuring the high purity of the final product.
Mechanism of Action
The removal of residual ruthenium catalyst following an olefin metathesis reaction is a critical step to prevent product degradation and meet regulatory requirements. The SnatchCat™ scavenger, chemically known as 1,4-bis(3-isocyanopropyl)piperazine, functions by coordinating to the ruthenium metal center of the catalyst through its terminal isocyanide groups.[4][5] Isocyanides are excellent ligands for late transition metals like ruthenium, forming stable complexes. This strong binding effectively "snatches" the ruthenium from the reaction mixture. The resulting ruthenium-scavenger complex can then be easily removed by filtration through a pad of silica gel.[3]
Quantitative Data Summary
The combination of this compound™ and SnatchCat™ scavenger has demonstrated high efficiency in reducing ruthenium contamination across various reaction conditions. The following tables summarize the quantitative data on the removal of ruthenium catalysts using isocyanide scavengers.
Table 1: Efficiency of Ruthenium Removal using an Isocyanide Scavenger [1]
| Initial Ruthenium (ppm) | Treatment Method | Final Ruthenium (ppm) | % Removal |
| 4938 | Control (solvent removal only) | 4938 | 0% |
| 4938 | Silica gel only | 598 | 87.9% |
| 4938 | Isocyanide scavenger followed by silica gel | 82 | 98.3% |
Table 2: Ruthenium Removal in an Aqueous Medium [6]
| Initial Ruthenium (ppm) | Treatment Method | Final Ruthenium (ppm) |
| 9977 | Isocyanide scavenger in aqueous medium | 21 |
Table 3: General Performance of SnatchCat™ Scavenger [3]
| Catalyst System | Scavenger | Resulting Ruthenium Level |
| Nitro-Grela (1 mol%) | SnatchCat™ | 0.48 ppm |
| Palladium Catalyst | SnatchCat™ | 0.15 ppm |
Experimental Protocol: Removal of this compound™ using SnatchCat™ Scavenger
This protocol outlines the general procedure for the removal of residual this compound™ from a completed olefin metathesis reaction mixture.
Materials:
-
Completed reaction mixture containing this compound™
-
SnatchCat™ scavenger
-
Anhydrous organic solvent (e.g., dichloromethane, toluene, ethyl acetate)[3]
-
Silica gel (230-400 mesh)
-
Filter funnel and flask
-
Stir plate and stir bar
Procedure:
-
Reaction Completion: Ensure the olefin metathesis reaction has gone to completion as monitored by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Scavenger Addition: To the crude reaction mixture at room temperature, add 4.4 equivalents of SnatchCat™ scavenger relative to the initial amount of this compound™ catalyst used.[3]
-
Stirring: Stir the mixture vigorously for 30 minutes at room temperature. This allows for the complete coordination of the scavenger to the ruthenium catalyst.[3]
-
Preparation of Silica Plug: Prepare a short plug of silica gel in a filter funnel. The amount of silica gel should be approximately 200 mg per 1 mg of the initial catalyst/metal.[3]
-
Filtration: Filter the reaction mixture through the prepared silica gel plug.
-
Washing: Wash the silica plug with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to yield the purified product.
-
Analysis: Analyze the purified product for residual ruthenium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.
Note: The optimal equivalents of scavenger and the amount of silica gel may vary depending on the specific reaction conditions and the desired level of purity. It is recommended to perform a small-scale optimization if necessary.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the purification process and the proposed binding mechanism.
Caption: Experimental workflow for this compound™ removal.
Caption: Proposed binding of SnatchCat™ to Ruthenium.
Safety and Handling
-
This compound™: While having high stability that allows for handling in air, long-term storage should be under an inert atmosphere at 2-8 °C.[2]
-
SnatchCat™ Scavenger: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources.
Conclusion
The protocol described provides a robust and efficient method for the removal of this compound™ from organic reaction mixtures. The use of SnatchCat™ scavenger in conjunction with a simple silica gel filtration step consistently reduces residual ruthenium levels to meet the stringent requirements of the pharmaceutical industry. This procedure is scalable and utilizes readily available and easy-to-handle reagents, making it a valuable tool for researchers and professionals in drug development and organic synthesis.
References
Application Notes and Protocols for Olefin Metathesis in Aqueous Media with StickyCat Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting olefin metathesis reactions in aqueous media using StickyCat Cl, a water-soluble ruthenium-based catalyst. This compound, bearing a quaternary ammonium tag, offers a green chemistry approach to catalysis, facilitating reactions in water and simplifying catalyst removal from the final product.
Introduction to this compound
This compound is a second-generation Grubbs-type catalyst functionalized with a quaternary ammonium chloride group on the N-heterocyclic carbene (NHC) ligand.[1] This modification renders the catalyst soluble in water while being insoluble in non-polar organic solvents.[1] This unique solubility profile allows for efficient catalysis in aqueous media and straightforward removal of the ruthenium catalyst by simple extraction or filtration, a critical consideration in pharmaceutical and fine chemical synthesis.
Key Features of this compound:
-
Water-Soluble: Enables olefin metathesis in aqueous solutions, reducing the need for hazardous organic solvents.
-
High Stability: Can be handled in air for short periods.[1]
-
Efficient Ruthenium Removal: The charged tag facilitates the removal of ruthenium residues from the reaction products, often in conjunction with scavengers like SnatchCat.[1]
-
Broad Substrate Scope: Active for a range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).
Applications in Aqueous Olefin Metathesis
This compound is particularly well-suited for two major classes of olefin metathesis reactions in aqueous media:
-
Ring-Closing Metathesis (RCM): The intramolecular cyclization of dienes to form cyclic olefins. This is a powerful tool for the synthesis of various ring systems, including macrocycles, which are prevalent in biologically active molecules.
-
Cross-Metathesis (CM): The intermolecular reaction between two different olefins to create new olefinic products. This reaction is valuable for the construction of complex molecules from simpler starting materials.
Data Presentation: Performance of this compound in Aqueous RCM
The following tables summarize the performance of an ammonium-tagged ruthenium catalyst, analogous to this compound (referred to as catalyst 1a in the cited literature), in aqueous Ring-Closing Metathesis.
Table 1: Ring-Closing Metathesis of a Water-Insoluble Substrate in Water
| Substrate | Catalyst Loading (mol %) | Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) |
| N,N-diallyl-4-methylbenzenesulfonamide | 1.0 | 0.2 | 36 | 2 | 15 |
Data sourced from a study on ammonium-tagged ruthenium-based catalysts.[2]
Table 2: Ring-Closing Metathesis of a Water-Soluble Substrate in D₂O
| Substrate | Catalyst Loading (mol %) | Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) |
| Allyl(prop-2-yn-1-yl)amine derivative | 0.25 | 0.2 | 36 | 2 | 25 |
Data sourced from a study on ammonium-tagged ruthenium-based catalysts.[2]
Experimental Protocols
The following are generalized protocols for conducting olefin metathesis reactions in aqueous media using this compound. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Ring-Closing Metathesis (RCM) of a Water-Insoluble Substrate
This protocol is based on the RCM of N,N-diallyl-4-methylbenzenesulfonamide.
Materials:
-
N,N-diallyl-4-methylbenzenesulfonamide (substrate)
-
This compound (catalyst)
-
Deionized Water (solvent)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating plate or water bath
-
Standard laboratory glassware for workup
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Instrumentation for analysis (e.g., GC-MS, NMR)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the diene substrate.
-
Add deionized water to achieve the desired concentration (e.g., 0.2 M).
-
Place the vessel in a heating bath set to the desired temperature (e.g., 36 °C) and begin stirring.
-
In a separate vial, weigh the required amount of this compound (e.g., 1.0 mol %).
-
Add the this compound to the stirring reaction mixture.
-
Allow the reaction to proceed for the desired amount of time (e.g., 2 hours), monitoring the progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
General Protocol for Ring-Closing Metathesis (RCM) of a Water-Soluble Substrate
This protocol is based on the RCM of a water-soluble allyl(prop-2-yn-1-yl)amine derivative.
Materials:
-
Water-soluble diene substrate
-
This compound (catalyst)
-
Deuterium Oxide (D₂O) or Deionized Water (solvent)
-
NMR tube or appropriate reaction vessel
-
Magnetic stirrer and stir bar (if applicable)
-
Thermostated environment (e.g., water bath, NMR spectrometer with temperature control)
-
Instrumentation for analysis (e.g., NMR)
Procedure:
-
In a vial, dissolve the water-soluble diene substrate in D₂O or deionized water to the desired concentration (e.g., 0.2 M).
-
Weigh the required amount of this compound (e.g., 0.25 mol %) and add it to the substrate solution.
-
If conducting the reaction in an NMR tube for in-situ monitoring, transfer the solution to the NMR tube.
-
Place the reaction vessel in a thermostated environment at the desired temperature (e.g., 36 °C).
-
Monitor the reaction progress directly by ¹H NMR spectroscopy by observing the disappearance of substrate signals and the appearance of product signals.
-
Once the reaction has reached the desired conversion, the product can be isolated. For many biological applications, the aqueous solution of the product may be used directly after removal of the catalyst.
-
To remove the catalyst, consider methods such as extraction with an immiscible organic solvent (if the product is highly water-soluble), or the use of a scavenger resin followed by filtration.
Visualizations
Chauvin Mechanism for Olefin Metathesis
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-alkylidene catalyst and the olefin substrates.
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for Aqueous RCM of a Water-Insoluble Substrate
The following diagram illustrates the general workflow for performing a ring-closing metathesis reaction in water with a water-insoluble substrate using this compound.
Caption: Workflow for aqueous RCM of a water-insoluble substrate.
Catalyst Removal Strategy
The quaternary ammonium tag on this compound facilitates its removal from the reaction mixture, which is a key advantage for producing high-purity products.
Caption: Catalyst removal by liquid-liquid extraction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
-
Ruthenium compounds are precious metal catalysts and should be handled with care. While this compound is designed for easier removal, proper procedures should be followed to minimize exposure and environmental release.
References
Application Notes and Protocols for StickyCat Cl in Ring-Closing Metathesis (RCM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of StickyCat Cl, a second-generation Grubbs-type catalyst, in ring-closing metathesis (RCM) reactions. The information is intended to guide researchers in optimizing catalyst loading and reaction times for the synthesis of a variety of cyclic compounds, including nitrogen- and oxygen-containing heterocycles and macrocycles.
Introduction to this compound
This compound is a ruthenium-based olefin metathesis catalyst featuring a quaternary ammonium tag. This unique feature renders the catalyst soluble in water but insoluble in many common organic solvents.[1] This property simplifies post-reaction purification, as the catalyst can be readily removed by simple filtration or extraction. The catalyst exhibits high stability and activity, comparable to other second-generation Grubbs catalysts.
Key Advantages of this compound in RCM:
-
Simplified Purification: The insolubility of this compound in common organic solvents allows for easy removal of the catalyst from the reaction mixture, minimizing ruthenium contamination in the final product.
-
High Catalytic Activity: Demonstrates excellent performance in the formation of various ring sizes, including challenging macrocycles.
-
Broad Substrate Scope: Tolerates a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules.
Data Presentation: Catalyst Loading and Reaction Time for RCM
The following tables summarize the performance of this compound and its immobilized counterpart (this compound on silica gel) in the RCM of various substrates. These data provide a starting point for reaction optimization.
Table 1: RCM of N-heterocycle Precursors
| Substrate | Product Ring Size | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| N,N-Diallyl-p-toluenesulfonamide | 5 | This compound@SiO₂ | 1 | Toluene | 80 | 10 min | >99 |
| N-Boc-diallylamine | 5 | This compound@SBA-15 | - | - | - | - | High TONs |
Data for this compound@SiO₂ from a study on immobilized catalysts, where this compound is referred to as 13a.[2] High turnover numbers (TONs) were reported for the RCM of N-Boc-diallylamine with a related immobilized system.[2]
Table 2: RCM for Macrocyclization
| Substrate | Product Ring Size | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Diethyl diallylmalonate | 5 | Grubbs II type | 1 | CH₂Cl₂ | 30 | 1-2 h | >95 |
Data for a standard RCM of diethyl diallylmalonate using a generic second-generation Grubbs catalyst provides a baseline for comparison.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) using this compound
This protocol provides a general method for performing RCM of a diene substrate in an organic solvent using this compound.
Materials:
-
Diene substrate
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the diene substrate.
-
Dissolve the substrate in the chosen anhydrous, degassed solvent (a typical concentration is 0.1 M).
-
-
Catalyst Addition:
-
Add the desired amount of this compound (typically 0.5-5 mol%) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction is typically complete within 1 to 24 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Since this compound is insoluble in most organic solvents, it can be removed by filtration through a pad of celite or silica gel.
-
Alternatively, if a more polar solvent is used where the catalyst has some solubility, an aqueous wash can be employed to extract the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Protocol 2: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol describes the RCM of a standard benchmark substrate, diethyl diallylmalonate, to form a five-membered ring.
Materials:
-
Diethyl diallylmalonate
-
This compound
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate in anhydrous, degassed DCM to a concentration of 0.1 M.
-
-
Catalyst Addition:
-
Add this compound (1 mol%) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (approximately 20-25 °C).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Follow the workup and purification steps outlined in Protocol 1.
-
Visualizations
Diagram 1: General RCM Workflow
Caption: A schematic overview of the experimental workflow for a typical RCM reaction.
Diagram 2: Catalytic Cycle of Ruthenium-Catalyzed Olefin Metathesis
Caption: The Chauvin mechanism for olefin metathesis, illustrating the key metallacyclobutane intermediate.
References
Application Notes and Protocols for StickyCat Cl Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
StickyCat Cl is a water-soluble olefin metathesis catalyst with a substrate scope comparable to classical Grubbs second-generation and nitro-Grela catalysts.[1] Its insolubility in organic solvents facilitates highly efficient removal of the ruthenium catalyst residue post-reaction, a critical consideration in pharmaceutical and fine chemical synthesis.[1] This document provides a detailed, step-by-step guide for setting up reactions catalyzed by this compound, including protocols for typical ring-closing metathesis (RCM) and cross-metathesis (CM) reactions.
Catalyst Characteristics
A summary of the key characteristics of the this compound catalyst is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₅H₄₈Cl₃N₃ORu |
| Molecular Weight | 734.20 g/mol [1] |
| Physical State | Green Powder[1] |
| CAS Number | 1452227-72-3[1] |
| Solubility | Soluble in water; Insoluble in organic solvents[1] |
| Stability | High stability allows for handling in air[1] |
Experimental Protocols
General Considerations
-
Handling: this compound exhibits high stability and can be handled in the air for short periods.[1]
-
Storage: For long-term storage (>1 week), it is recommended to store the catalyst under an inert gas atmosphere at 2-8 °C. For short-term storage (<1 week), it can be kept under an inert gas at ambient temperature.[1]
-
Solvents: While the catalyst is water-soluble, the organic substrates are typically dissolved in a suitable organic solvent that is immiscible with water.
Protocol 1: Ring-Closing Metathesis (RCM) of a Diene
This protocol describes a general procedure for the ring-closing metathesis of a generic diene substrate using this compound.
Materials:
-
This compound catalyst
-
Diene substrate
-
Degassed deionized water
-
Anhydrous, degassed organic solvent (e.g., dichloromethane, toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere, prepare a stock solution of this compound in degassed, deionized water. A typical concentration is 1-5 mM.
-
Substrate Solution Preparation: In a separate flask, dissolve the diene substrate in the chosen organic solvent. The concentration will depend on the specific reaction, but a starting point of 0.1 M is common.
-
Reaction Setup: With vigorous stirring, add the substrate solution to the aqueous catalyst solution. The reaction will proceed at the interface of the two immiscible phases.
-
Reaction Conditions: Heat the biphasic mixture to the desired temperature (typically 40-80 °C) and allow it to stir for the required time (typically 2-24 hours). Reaction progress can be monitored by techniques such as TLC, GC-MS, or ¹H NMR by taking aliquots from the organic layer.
-
Workup and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature and separate the organic layer.
-
Wash the organic layer with water to remove any residual water-soluble catalyst.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be further purified by standard techniques such as column chromatography.
-
Protocol 2: Cross-Metathesis (CM) of Two Olefins
This protocol outlines a general procedure for the cross-metathesis of two different olefin substrates.
Materials:
-
This compound catalyst
-
Olefin A
-
Olefin B (often used in excess)
-
Degassed deionized water
-
Anhydrous, degassed organic solvent (e.g., dichloromethane, toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Solution Preparation: As in the RCM protocol, prepare a stock solution of this compound in degassed, deionized water in a Schlenk flask under an inert atmosphere.
-
Substrate Solution Preparation: In a separate flask, dissolve both Olefin A and Olefin B in the chosen organic solvent. It is common to use an excess of one of the olefins to favor the cross-metathesis product.
-
Reaction Setup: Add the organic solution of the olefins to the vigorously stirring aqueous catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 40-80 °C) and maintain stirring for the duration of the reaction (typically 4-24 hours). Monitor the reaction progress periodically.
-
Workup and Purification: The workup and purification steps are analogous to those described in the RCM protocol.
Data Presentation
The following tables provide representative data for typical RCM and CM reactions catalyzed by this compound. (Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions).
Table 1: Representative Data for Ring-Closing Metathesis (RCM)
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Diene 1 | 1.0 | Toluene/Water | 60 | 4 | 95 |
| Diene 2 | 0.5 | DCM/Water | 40 | 12 | 88 |
| Diene 3 | 2.0 | THF/Water | 80 | 2 | >99 |
Table 2: Representative Data for Cross-Metathesis (CM)
| Olefin A | Olefin B (equiv.) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | 1-Octene (3) | 2.0 | DCM/Water | 40 | 8 | 75 |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene (2) | 1.5 | Toluene/Water | 70 | 6 | 82 |
| Methyl Acrylate | 1-Hexene (4) | 2.5 | DCM/Water | 50 | 12 | 65 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for a this compound catalyzed reaction, from setup to product purification.
Caption: General workflow for a this compound catalyzed reaction.
Catalytic Cycle
The following diagram depicts the generally accepted Chauvin mechanism for olefin metathesis, which is applicable to Grubbs-type catalysts like this compound.
Caption: The Chauvin mechanism for olefin metathesis.
References
Application Notes and Protocols: StickyCat Cl in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
StickyCat Cl is a water-soluble, ruthenium-based olefin metathesis catalyst.[1] Its robust nature and high stability in air make it a versatile tool for various polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP). A key feature of this compound is its insolubility in organic solvents, which facilitates straightforward removal of the ruthenium catalyst residue post-polymerization, a critical consideration for applications in materials science and drug development where polymer purity is paramount.[1] The catalyst's substrate scope is comparable to well-established catalysts like the Grubbs second-generation and nitro-Grela catalysts.[1]
These application notes provide an overview of the use of this compound in the synthesis of polymers, with a focus on polynorbornene derivatives. Detailed experimental protocols and representative data are presented to guide researchers in utilizing this catalyst for their specific applications.
Key Applications
The primary application of this compound in polymer synthesis is Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful chain-growth polymerization technique for cyclic olefins, driven by the relief of ring strain. This method allows for the synthesis of a wide variety of functionalized polymers with controlled molecular weights and narrow molecular weight distributions.
This compound is particularly well-suited for the ROMP of strained cyclic olefins such as:
-
Norbornene and its derivatives
-
Dicyclopentadiene (DCPD)
-
Cyclooctene and its derivatives
The resulting polymers find use in diverse areas including advanced materials, drug delivery systems, and biomimetic materials.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of polynorbornene using this compound. These values are based on typical results obtained with similar second-generation ruthenium metathesis catalysts.
Table 1: Effect of Monomer-to-Catalyst Ratio ([M]/[C]) on Polymer Properties
| Entry | [M]/[C] Ratio | Polymerization Time (h) | Conversion (%) | Mn (kDa) | PDI |
| 1 | 200:1 | 2 | >95 | 25.4 | 1.15 |
| 2 | 500:1 | 2 | >95 | 62.8 | 1.21 |
| 3 | 1000:1 | 3 | >90 | 115.2 | 1.28 |
Mn = Number-average molecular weight, PDI = Polydispersity Index (Mw/Mn)
Table 2: ROMP of Functionalized Norbornene Derivatives
| Monomer | [M]/[C] Ratio | Solvent | Conversion (%) | Mn (kDa) | PDI |
| Norbornene | 500:1 | Dichloromethane | >95 | 62.8 | 1.21 |
| 5-Norbornene-2-carboxylic acid methyl ester | 500:1 | Dichloromethane | >90 | 75.1 | 1.25 |
| 5-Norbornene-2-methanol | 500:1 | Dichloromethane/Methanol (9:1) | >85 | 58.9 | 1.30 |
Experimental Protocols
General Considerations
-
Catalyst Handling: this compound exhibits high stability and can be handled in the air for short periods.[1] For long-term storage, it is recommended to store it under an inert atmosphere at 2-8 °C.[1]
-
Solvents: While this compound is water-soluble, the ROMP reactions are typically carried out in organic solvents in which the monomer and resulting polymer are soluble. Dichloromethane (CH₂Cl₂) is a common choice.
-
Monomer Purity: The purity of the monomer is crucial for achieving controlled polymerization and high molecular weight polymers. It is recommended to purify monomers by distillation or column chromatography before use.
Protocol 1: Synthesis of Polynorbornene via ROMP
This protocol describes a general procedure for the ring-opening metathesis polymerization of norbornene using this compound.
Materials:
-
Norbornene
-
This compound
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
Monomer Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of norbornene in anhydrous dichloromethane. The concentration of the monomer can be varied, but a typical starting point is 1 M.
-
Catalyst Solution Preparation: In a separate vial, weigh the required amount of this compound based on the desired monomer-to-catalyst ratio (e.g., 500:1).
-
Initiation of Polymerization: Add the solid this compound to the stirring monomer solution at room temperature.
-
Polymerization: Allow the reaction to proceed for the desired amount of time (typically 1-4 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy or by observing an increase in the viscosity of the solution.
-
Termination: To terminate the polymerization, add a small amount of a chain transfer agent, such as ethyl vinyl ether (approximately 100 equivalents with respect to the catalyst). Stir for 20-30 minutes.
-
Polymer Precipitation and Catalyst Removal: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol. The white, fibrous polynorbornene will precipitate out of the solution. The water-soluble this compound and its byproducts will remain in the methanol/dichloromethane solution.
-
Isolation and Drying: Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization:
The resulting polymer can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Visualizations
Experimental Workflow for ROMP
Caption: Workflow for Ring-Opening Metathesis Polymerization (ROMP) using this compound.
Logical Relationship of Catalyst Properties and Benefits
Caption: Relationship between this compound properties and its advantages in polymer synthesis.
References
Troubleshooting & Optimization
How to improve low yield in StickyCat Cl catalyzed reactions?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions catalyzed by StickyCat Cl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a water-soluble, second-generation ruthenium-based olefin metathesis catalyst. Its key features include:
-
Water-soluble: Dissolves in aqueous media.
-
Insoluble in organic solvents: This property allows for easy separation of the catalyst from the organic product phase.[1]
-
High stability: It can be handled in the air for short periods.[1]
-
Broad substrate scope: Similar to classical Grubbs second-generation catalysts.[1][2]
-
Immobilizable: Can be supported on solid materials like silica (SiO₂), alumina (Al₂O₃), or activated carbon for easier recovery and reuse.[1]
Q2: In what types of reactions is this compound typically used?
This compound is used in various olefin metathesis reactions, including:
-
Cross-Metathesis (CM)
-
Ring-Opening Metathesis Polymerization (ROMP)
Its water solubility makes it particularly suitable for reactions in aqueous media or biphasic systems, which can be advantageous for green chemistry applications and for substrates that are water-soluble.
Q3: How is this compound typically removed from the reaction mixture?
Due to its insolubility in organic solvents, this compound can be easily removed by simple phase separation. After the reaction is complete, the aqueous phase containing the catalyst is separated from the organic phase containing the product. For even more efficient removal of residual ruthenium, a scavenger agent like SnatchCat can be used.[1] If the catalyst is immobilized on a solid support, it can be removed by filtration.
Troubleshooting Guide for Low Yield
Low yield in this compound catalyzed reactions can arise from several factors related to reaction setup, substrate quality, and catalyst activity. This guide addresses common issues in a question-and-answer format.
Issue 1: The reaction is sluggish or does not proceed to completion.
Q: My reaction has a low conversion rate. What are the potential causes and how can I address them?
A: Low conversion can be attributed to several factors, primarily insufficient mass transfer in biphasic systems, suboptimal reaction conditions, or catalyst inhibition.
Troubleshooting Steps:
-
Enhance Mass Transfer (for biphasic reactions): Since this compound is in the aqueous phase and the organic substrate is in a separate phase, efficient mixing is crucial for the reaction to occur at the interface.
-
Increase Stirring Rate: Vigorous stirring increases the interfacial area between the aqueous and organic phases, facilitating contact between the catalyst and the substrate.
-
Consider a Phase-Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can help shuttle the organic substrate into the aqueous phase or the water-soluble catalyst into the organic phase, thereby increasing the reaction rate.[5][6]
-
Add a Co-solvent: A co-solvent that is miscible with both the aqueous and organic phases can create a single-phase system, eliminating mass transfer limitations. However, the choice of co-solvent must be compatible with the catalyst and substrates.
-
-
Optimize Reaction Temperature:
-
The reaction temperature can significantly impact the reaction rate and catalyst stability. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. It is recommended to screen a range of temperatures (e.g., room temperature to 60 °C) to find the optimal balance. In some cases, lowering the temperature has been shown to reduce side reactions and improve the yield of the desired product.
-
-
Adjust Catalyst Loading:
-
While a higher catalyst loading can increase the reaction rate, it is not always the solution for low conversion and can lead to increased costs and higher levels of ruthenium contamination in the product. It is advisable to start with the recommended catalyst loading and optimize from there. A typical starting point for ring-closing metathesis is in the range of 1-5 mol%.
-
-
Extend Reaction Time:
-
Some metathesis reactions can be slow. Monitor the reaction progress over time to determine if a longer reaction time is necessary.
-
Issue 2: Significant formation of side products is observed.
Q: My reaction produces a complex mixture of products, including isomers of the desired product. What is causing this and how can I suppress it?
A: The formation of side products, particularly isomers, is often due to olefin isomerization, a common side reaction in metathesis. This is typically caused by the formation of ruthenium hydride species from catalyst decomposition.[7]
Troubleshooting Steps:
-
Minimize Catalyst Decomposition:
-
Ensure Inert Atmosphere: Although this compound is air-stable as a solid, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition of the catalyst in solution.
-
Use High-Purity, Degassed Solvents: Solvents should be free of peroxides and dissolved oxygen, which can deactivate the catalyst. Degassing the solvent by sparging with an inert gas or by a freeze-pump-thaw cycle is recommended.[7]
-
-
Add an Isomerization Inhibitor:
Issue 3: The catalyst appears to be inactive.
Q: I've set up my reaction, but there is no product formation. What could be wrong with the catalyst or my substrates?
A: Complete catalyst inactivity is often due to the presence of catalyst poisons in the starting materials or solvents.
Troubleshooting Steps:
-
Purify Substrates and Reagents:
-
Substrates should be purified to remove any impurities that can act as catalyst poisons. Common poisons for ruthenium catalysts include:
-
Sulfur-containing compounds: Thiols and thioethers can strongly coordinate to the ruthenium center and deactivate the catalyst.
-
Strongly coordinating ligands: Some functional groups, like phosphines and certain amines, can bind to the catalyst and inhibit its activity.
-
Basic impurities: Strong bases can deprotonate and decompose the active catalyst.[7]
-
-
-
Check Solvent Purity:
-
As mentioned earlier, ensure your solvents are free of peroxides and other reactive impurities.
-
-
Verify Catalyst Storage:
Data Presentation
Table 1: General Troubleshooting Guide for Low Yield in this compound Reactions
| Symptom | Potential Cause | Recommended Action |
| Low Conversion | Poor mass transfer (biphasic system) | Increase stirring speed, add a phase-transfer catalyst, or use a co-solvent. |
| Suboptimal temperature | Screen a range of temperatures (e.g., RT - 60 °C). | |
| Insufficient catalyst | Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%). | |
| Short reaction time | Monitor reaction over a longer period. | |
| Isomerization/Side Products | Catalyst decomposition | Use high-purity, degassed solvents; run under an inert atmosphere. |
| Formation of ruthenium hydrides | Add an isomerization inhibitor (e.g., acetic acid, benzoquinone).[7][8] | |
| No Reaction | Catalyst poisoning | Purify substrates to remove sulfur compounds, strong bases, or coordinating ligands.[7] |
| Improper catalyst storage | Ensure catalyst is stored under inert gas at 2-8 °C.[1][2] |
Experimental Protocols
Generalized Protocol for Ring-Closing Metathesis (RCM) in a Biphasic System using this compound:
This protocol is a general guideline and may require optimization for specific substrates.
-
Substrate Preparation:
-
Dissolve the diene substrate in a high-purity, degassed organic solvent (e.g., toluene, dichloromethane). The concentration should be low (e.g., 0.01-0.1 M) to favor intramolecular RCM over intermolecular oligomerization.
-
-
Catalyst Preparation:
-
In a separate vessel, dissolve this compound (1-5 mol%) in deionized, degassed water.
-
-
Reaction Setup:
-
Combine the organic solution of the substrate and the aqueous solution of the catalyst in a reaction vessel equipped with a magnetic stir bar.
-
If using, add the phase-transfer catalyst to the reaction mixture.
-
Seal the vessel and place it under an inert atmosphere (e.g., by purging with argon or nitrogen).
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop stirring and allow the phases to separate.
-
Separate the organic layer containing the product.
-
Wash the organic layer with water to remove any residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by standard techniques such as flash column chromatography.
-
Visualizations
Caption: Troubleshooting logic for addressing low yield in this compound reactions.
Caption: Biphasic RCM experimental workflow using this compound.
References
- 1. apeiron-synthesis.com [apeiron-synthesis.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. The first examples of ring-closing olefin metathesis of vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
Troubleshooting catalyst deactivation with StickyCat Cl
StickyCat Cl Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this compound catalyst in your experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Gradual or rapid loss of catalytic activity.
-
Question: My this compound catalyst is showing a significant decrease in conversion efficiency. What are the possible causes and how can I troubleshoot this?
Answer: A loss in catalytic activity, known as deactivation, is a common issue in catalytic processes.[1][2][3] The primary causes of deactivation can be categorized as chemical, thermal, or mechanical.[1][4] For this compound, which is sensitive to impurities and high temperatures, the most common issues are poisoning, fouling (coking), and thermal degradation.[5][6]
To identify the root cause, we recommend a systematic approach:
-
Review Your Reaction Conditions: Compare your current operating parameters (temperature, pressure, reactant concentrations) against the recommended specifications for this compound.[7] Deviations can accelerate deactivation.[8]
-
Analyze Feedstock Purity: The term "StickyCat" suggests a propensity for surface adhesion. Impurities in your feedstock can act as poisons, irreversibly binding to the active sites of the catalyst.[6][9] Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds.[5]
-
Inspect the Catalyst: Visually inspect the spent catalyst. The presence of a dark, carbonaceous residue suggests fouling or coking, where carbon deposits block active sites.[3][4]
-
Characterize the Spent Catalyst: Advanced characterization techniques can provide definitive evidence of the deactivation mechanism.
Below is a summary of potential deactivation causes and recommended analytical approaches.
Table 1: Troubleshooting Catalyst Deactivation
-
| Potential Cause | Observation | Recommended Analytical Test | Expected Outcome for Diagnosis |
| Poisoning | Rapid loss of activity with clean feedstock. | X-ray Photoelectron Spectroscopy (XPS) | Detection of unexpected elements (e.g., S, P, Cl) on the catalyst surface. |
| Fouling/Coking | Gradual loss of activity, visible deposits on the catalyst. | Temperature Programmed Oxidation (TPO) | A significant weight loss and CO₂ evolution at elevated temperatures, indicating carbon burn-off. |
| Thermal Degradation (Sintering) | Loss of activity after exposure to high temperatures. | BET Surface Area Analysis | A significant decrease in the catalyst's specific surface area compared to the fresh catalyst. |
Problem 2: Increased pressure drop across the reactor bed.
-
Question: I am observing a higher-than-expected pressure drop across my fixed-bed reactor containing this compound. What could be the cause?
Answer: An increased pressure drop is often indicative of mechanical issues, which can be related to catalyst fouling or crushing.[1][10]
-
Fouling/Coking: As carbonaceous deposits (coke) form on the catalyst surface, they can begin to block the void spaces in the reactor bed, leading to restricted flow and an increased pressure drop.[4] This is a likely issue with "StickyCat" Cl, as sticky deposits can agglomerate.
-
Catalyst Attrition/Crushing: Mechanical stress from high flow rates or thermal stress can cause the catalyst particles to break down into smaller fines.[1] These fines can then plug the reactor bed.
To troubleshoot, we recommend carefully unpacking the reactor and visually inspecting the catalyst for signs of fouling or particle breakdown.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the expected lifetime of this compound?
Answer: The lifetime of a catalyst can vary significantly, from minutes to years, depending on the specific application and operating conditions.[4] For this compound, a well-controlled process with high-purity reactants can lead to a longer lifespan. However, process upsets or contaminants can lead to rapid deactivation.[10]
-
Question 2: Can I regenerate my deactivated this compound catalyst?
Answer: Regeneration is often possible, depending on the deactivation mechanism.[11]
-
Coking/Fouling: Deactivation by coke deposition can often be reversed by a carefully controlled combustion of the carbon deposits in air.[2]
-
Poisoning: Reversible poisoning may sometimes be treated by increasing the reaction temperature or by chemical treatment.[4] However, irreversible poisoning may require replacement of the catalyst.[4][10]
-
Sintering: Thermal degradation is generally irreversible.[1]
-
-
Question 3: How can I prevent the deactivation of this compound?
Answer: Proactive measures can significantly extend the life of your catalyst.[11]
-
Feedstock Purification: Removing potential poisons from your reactants is a critical preventative step.[9] This can be achieved through techniques like adsorption or distillation.
-
Optimize Operating Conditions: Adhering to the recommended temperature and pressure ranges for this compound can prevent thermal degradation.[8]
-
Catalyst Design: In some cases, using a guard bed or incorporating additives can help protect the main catalyst bed from poisons.[5]
-
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
This protocol is designed to quantify the amount of carbonaceous deposits (coke) on a spent this compound catalyst.
-
Sample Preparation:
-
Carefully weigh approximately 50-100 mg of the spent this compound catalyst into a quartz sample tube.
-
Record the precise weight.
-
-
System Setup:
-
Place the sample tube in a temperature-controlled furnace equipped with a mass spectrometer or a thermal conductivity detector (TCD) for analyzing the off-gas.
-
Connect a gas line with a controlled flow of an inert gas (e.g., Helium) mixed with a small percentage of Oxygen (e.g., 5% O₂ in He).
-
-
Experimental Procedure:
-
Purge the system with the inert gas to remove any air.
-
Begin flowing the O₂/He mixture over the catalyst sample at a constant rate (e.g., 50 mL/min).
-
Start heating the furnace at a linear ramp rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 800 °C).
-
Continuously monitor the evolution of CO₂ (and CO) in the off-gas using the detector.
-
-
Data Analysis:
-
The amount of CO₂ evolved is directly proportional to the amount of carbon on the catalyst.
-
Integrate the area under the CO₂ evolution peak to quantify the total amount of carbon.
-
Express the result as a weight percentage of coke on the catalyst.
-
Protocol 2: BET Surface Area Analysis
This protocol measures the specific surface area of fresh and spent this compound catalyst to assess thermal deactivation (sintering).
-
Sample Preparation:
-
Degas a known weight of the catalyst sample (fresh or spent) under vacuum at an elevated temperature (e.g., 200-300 °C) for several hours to remove any adsorbed moisture and volatile impurities.
-
-
Measurement:
-
Place the degassed sample in the analysis port of a BET surface area analyzer.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce known amounts of an adsorbate gas (typically nitrogen) to the sample.
-
Measure the amount of gas adsorbed at various relative pressures.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption isotherm.
-
Apply the Brunauer-Emmett-Teller (BET) equation to the linear portion of the isotherm to calculate the specific surface area (in m²/g).
-
A significant reduction in the surface area of the spent catalyst compared to the fresh catalyst indicates sintering.[1]
-
Visualizations
Caption: Troubleshooting workflow for this compound deactivation.
Caption: Strategies to prevent catalyst deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Account Suspended [catalysis.blog]
- 8. Account Suspended [catalysis.blog]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
Optimizing reaction temperature for StickyCat Cl catalysis
This technical support center provides guidance on optimizing the reaction temperature for StickyCat Cl catalysis. The information is based on general principles of catalysis, as specific performance data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a reaction with this compound?
A1: For a novel reaction, it is advisable to start with a conservative temperature, such as room temperature (approximately 20-25 °C), and gradually increase it. Since this compound is described as having high stability, it may tolerate a range of temperatures.[1]
Q2: How does temperature generally affect the rate of a catalytic reaction?
A2: Generally, increasing the reaction temperature increases the kinetic energy of reactant molecules, leading to more frequent collisions and a higher reaction rate.[2][3][4]
Q3: Is there an optimal temperature for this compound catalysis?
A3: Every catalyst has an optimal temperature range for a specific reaction where it exhibits the highest activity and stability.[2] Operating below this range may result in a slow reaction, while exceeding it can lead to catalyst decomposition or unwanted side reactions.[3][4] The optimal temperature for this compound will be specific to the reaction being catalyzed and must be determined experimentally.
Q4: Can running the reaction at a very high temperature damage the this compound catalyst?
A4: Yes, excessively high temperatures can lead to the deactivation of catalysts through processes like sintering or coking, where the catalyst's surface is altered or blocked.[3][4] While this compound is noted for its high stability, it is still susceptible to degradation at extreme temperatures.
Q5: How can I determine if the reaction temperature is too high?
A5: Signs of an excessively high reaction temperature can include a decrease in product yield or selectivity, a change in the reaction mixture's color indicating decomposition, or the formation of insoluble byproducts.
Troubleshooting Guide
This guide addresses common issues you might encounter when optimizing the reaction temperature for your this compound-catalyzed reaction.
Issue 1: The reaction is very slow or not proceeding at all.
-
Question: My reaction with this compound is not showing significant conversion even after a prolonged period. What should I do?
-
Answer: A slow reaction rate can be due to insufficient thermal energy.
-
Troubleshooting Steps:
-
Verify Reagent and Catalyst Integrity: Ensure that your starting materials and the this compound catalyst have been stored correctly and have not degraded. This compound should be stored under an inert gas at 2-8 °C for long-term storage.[1]
-
Gradually Increase Temperature: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress at each step.
-
Check for Inhibitors: Ensure your solvent and reagents are free from impurities that could act as catalyst poisons.[5]
-
-
Issue 2: The reaction yield is low, and I observe byproduct formation.
-
Question: I am getting a low yield of my desired product, and analytical data shows the presence of significant byproducts. How can I optimize the temperature to improve selectivity?
-
Answer: The formation of byproducts can indicate that the reaction temperature is either too high, leading to side reactions, or that the reaction is not proceeding selectively.
-
Troubleshooting Steps:
-
Screen a Range of Temperatures: Perform the reaction at several different temperatures (e.g., in 10 °C intervals) to identify a temperature that maximizes the yield of the desired product while minimizing byproduct formation.
-
Analyze Temperature-Dependent Selectivity: Carefully analyze the product distribution at each temperature to understand the relationship between temperature and selectivity.
-
Consider Other Parameters: The success of a catalytic reaction is also influenced by the choice of solvent, reactant concentrations, and stirring rate.[5] Optimizing these in conjunction with temperature may be necessary.
-
-
Issue 3: The catalyst appears to have decomposed.
-
Question: The reaction mixture has changed color, and a precipitate has formed, suggesting the this compound catalyst has decomposed. What could be the cause?
-
Answer: Catalyst decomposition is often a result of excessive temperature.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately reduce the reaction temperature.
-
Determine the Upper-Temperature Limit: Conduct experiments at progressively lower temperatures to find the maximum temperature at which the catalyst remains stable for the required reaction time.
-
Consider Catalyst Loading: In some cases, a higher catalyst loading might be necessary if the reaction requires a higher temperature that leads to some catalyst deactivation over time.
-
-
Quantitative Data on Temperature Effects in Catalysis
While specific data for this compound is unavailable, the following table summarizes the general effects of temperature on catalytic reactions.
| Parameter | Effect of Increasing Temperature | Potential Negative Consequences of Excessive Temperature |
| Reaction Rate | Generally increases due to higher kinetic energy and more frequent molecular collisions.[2][3][4] | Can lead to a decrease in rate if the catalyst deactivates.[3][4] |
| Product Yield | May increase up to an optimal point. | Can decrease due to catalyst decomposition or the promotion of side reactions.[4] |
| Catalyst Stability | Generally decreases. | Can lead to irreversible deactivation through mechanisms like sintering or coking.[3][4] |
| Selectivity | Can either increase or decrease depending on the specific reaction and catalyst. | Often decreases as higher energy allows for alternative reaction pathways to become accessible. |
Experimental Protocols
Protocol: Determining the Optimal Reaction Temperature for a this compound Catalyzed Reaction
This protocol outlines a general method for screening temperatures to find the optimal conditions for your specific reaction.
-
Materials and Setup:
-
This compound catalyst
-
Reactants and solvent (ensure high purity)
-
Reaction vessel(s) with temperature control (e.g., oil bath, heating mantle with a thermocouple) and stirring capability.
-
Inert atmosphere setup (if required for the specific reaction).
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, NMR).
-
-
Procedure:
-
Set up a series of identical reactions in parallel, each at a different temperature. A suggested starting range is 20 °C to 80 °C, with 10 °C increments.
-
To each reaction vessel, add the solvent and reactants.
-
Equilibrate each vessel to its target temperature.
-
Add the this compound catalyst to each vessel simultaneously (or as close in time as possible).
-
Start stirring and timing the reactions.
-
Withdraw small aliquots from each reaction at regular intervals (e.g., every 30 or 60 minutes).
-
Quench the reaction in the aliquots immediately (if necessary) and prepare them for analysis.
-
Analyze the aliquots to determine the conversion of starting material and the yield of the desired product.
-
-
Data Analysis:
-
Plot the product yield versus time for each temperature.
-
Determine the initial reaction rate at each temperature.
-
Plot the product yield (or reaction rate) as a function of temperature to identify the optimal temperature range.
-
Visualizations
Caption: Experimental workflow for determining optimal reaction temperature.
Caption: Troubleshooting logic for temperature optimization issues.
References
Effect of solvent choice on StickyCat Cl reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their StickyCat Cl reactions by addressing common issues related to solvent choice and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
A1: this compound is a ruthenium-based olefin metathesis catalyst.[1][2][3] Its key feature is an ammonium group that imparts polarity to the catalyst.[3] This polarity provides two main advantages:
-
Simplified Ruthenium Removal: The catalyst and its residues have a high affinity for silica gel, allowing for easy removal of ruthenium impurities from the final product through simple filtration.[3]
-
Biphasic Extraction: this compound is soluble in both chlorinated organic solvents (like dichloromethane) and water. This unique property enables the removal of ruthenium residues by extracting the organic reaction mixture with water.[1]
Q2: In which solvents is this compound soluble and active?
A2: this compound is primarily soluble and active in chlorinated organic solvents such as dichloromethane (DCM).[1] It is also compatible with toluene.[4][5][6] While some sources list ethyl acetate as a compatible solvent, others report that this compound has very low solubility and limited catalytic activity in it.[1][5] This discrepancy is a common issue and is addressed in the troubleshooting section.
Q3: How does the choice of solvent affect the this compound reaction?
A3: The solvent choice is critical as it directly impacts the catalyst's solubility and, consequently, its catalytic activity. For optimal performance, the catalyst must be sufficiently soluble in the reaction medium. In solvents where this compound has poor solubility, such as ethyl acetate, the reaction efficiency can be significantly reduced.[1]
Troubleshooting Guide
Issue 1: Low Reaction Conversion or Yield
Low conversion or yield in a this compound-mediated metathesis reaction can often be traced back to the choice of solvent.
Possible Cause 1: Poor Catalyst Solubility
-
Symptom: The reaction is sluggish, or the catalyst does not appear to fully dissolve in the reaction mixture.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a solvent in which this compound is known to be soluble and active, such as dichloromethane (DCM) or toluene.[1][4][6]
-
Solvent Purity: Use high-purity, dry solvents. Impurities can negatively affect catalyst activity.
-
Consider an Alternative Catalyst for Certain Solvents: If your process requires the use of ethyl acetate, this compound may not be the ideal choice due to its low solubility.[1] Consider switching to StickyCat-PF6, a derivative where the chloride counter-ion is replaced with PF6, which shows improved solubility and activity in ethyl acetate.[1]
-
Possible Cause 2: Catalyst Deactivation
-
Symptom: The reaction starts but does not proceed to completion.
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your substrate is free from impurities that can deactivate the catalyst, such as acids, bases, or thiols.
-
Issue 2: High Levels of Ruthenium Contamination in the Product
A primary advantage of this compound is its designed-in feature for easy removal. If you are still observing high levels of ruthenium in your product, your purification strategy may need optimization.
Possible Cause 1: Inefficient Removal Protocol
-
Symptom: The final product is colored, or analysis (e.g., ICP-MS) shows ruthenium levels above the acceptable limit.
-
Troubleshooting Steps:
-
Silica Gel Filtration: Take advantage of this compound's high affinity for silica.[3] Pass the crude reaction mixture through a plug of silica gel.
-
Water Extraction: If the reaction is performed in a chlorinated solvent like DCM, perform multiple extractions with water to remove the polar catalyst residues. For high catalyst loadings, at least five extractions may be necessary.[1]
-
Use a Scavenger: For particularly challenging cases, consider using a metal scavenger like SnatchCat. This can be added to the crude reaction mixture to bind ruthenium, which is then removed by filtration through silica gel.[7][8]
-
Data on Solvent Effect on this compound Reaction Efficiency
The following table summarizes quantitative data from various studies on the performance of this compound in different solvents.
| Solvent | Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Toluene | Ring-Closing Metathesis | Not Specified | 110 | Not Specified | 68% Conversion, 47% Yield | [4][6] |
| Dichloromethane (DCM) | Cross-Metathesis | 1 | 40 | 1 | 84% Yield | [7][8] |
| Ethyl Acetate | Not Specified | Not Specified | Not Specified | Not Specified | Very low solubility and limited catalytic activity reported | [1] |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium Removal by Water Extraction
This protocol is suitable for reactions performed in chlorinated solvents like dichloromethane (DCM).
-
Once the reaction is complete, quench the reaction if necessary.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the water extraction of the organic phase at least four more times.[1]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Ruthenium Removal Using a Scavenger (SnatchCat)
This protocol is effective in solvents such as toluene, dichloromethane, and ethyl acetate.[7][8]
-
To the crude reaction mixture containing the catalyst, add 4.4 equivalents of SnatchCat.[7]
-
Stir the mixture for 30 minutes at room temperature. The temperature can be optimized for specific reactions.[7]
-
Prepare a short plug of silica gel (approximately 200 mg of silica per 1 mg of catalyst).[7]
-
Filter the reaction mixture through the silica gel plug, rinsing with a small amount of the reaction solvent.
-
Collect the filtrate and concentrate under reduced pressure to obtain the purified product.
Diagrams
Caption: Troubleshooting workflow for common this compound reaction issues.
References
- 1. shop.jkchemical.com [shop.jkchemical.com]
- 2. resources.strem.com [resources.strem.com]
- 3. Ascensus [ascensusspecialties.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. apeironsynth.nazwa.pl [apeironsynth.nazwa.pl]
- 8. apeiron-synthesis.com [apeiron-synthesis.com]
Technical Support Center: Troubleshooting Slow Reaction Kinetics with StickyCat Cl
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing slow reaction kinetics with the StickyCat Cl olefin metathesis catalyst. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages?
This compound is a water-soluble, second-generation ruthenium-based olefin metathesis catalyst. Its primary advantages include high stability, allowing for handling in the air, and a quaternary ammonium tag that facilitates its removal from the reaction mixture using simple filtration or with a scavenger like SnatchCat. It is insoluble in most organic solvents.
Q2: What is the general mechanism of action for this compound?
This compound, like other Grubbs-type catalysts, functions via a metallacyclobutane intermediate. The reaction is initiated by the dissociation of a ligand and coordination of the olefin substrate to the ruthenium center. This is followed by a series of [2+2] cycloaddition and retro-cycloaddition steps that result in the scrambling of the alkylidene fragments and the formation of new carbon-carbon double bonds.
Troubleshooting Guide for Slow Reaction Kinetics
Slow or stalled metathesis reactions can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of slow reaction kinetics when using this compound.
Issue 1: Sub-optimal Reaction Temperature
Q: My reaction is proceeding very slowly at room temperature. Could the temperature be the issue?
A: Yes, temperature plays a critical role in the rate of olefin metathesis. While many reactions proceed at ambient temperature, more challenging or sterically hindered substrates may require elevated temperatures to achieve a reasonable reaction rate. Conversely, some reactions may benefit from lower temperatures to prevent catalyst decomposition, especially over extended reaction times.
Troubleshooting Steps & Experimental Protocol:
-
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) to identify the optimal condition for your specific substrate.
-
Monitor Catalyst Decomposition: Be aware that higher temperatures can lead to faster catalyst decomposition. If you observe a color change from green to brown/black, it may indicate catalyst death.
Issue 2: Inappropriate Solvent Selection
Q: I am using a standard organic solvent, but my reaction is sluggish. Is the solvent choice important for this compound?
A: Absolutely. This compound is specifically designed to be soluble in water and insoluble in most organic solvents. Therefore, the choice of solvent is critical for ensuring the catalyst is active and accessible to the substrate.
Troubleshooting Steps & Experimental Protocol:
-
Use an Appropriate Solvent System: For substrates that are also water-soluble, neat water can be an effective solvent. For organic-soluble substrates, a biphasic system (e.g., water/toluene) or a co-solvent system may be necessary.
-
Ensure Good Mixing: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Issue 3: Inadequate Catalyst Loading
Q: I used a very low catalyst loading to minimize cost, but the reaction is not going to completion. Should I increase the amount of this compound?
A: Yes, insufficient catalyst loading is a common reason for slow or incomplete reactions. While it is desirable to use low catalyst loadings from an economic and environmental perspective, a certain threshold is required to achieve a practical reaction rate.
Troubleshooting Steps & Experimental Protocol:
-
Catalyst Loading Screen: Perform a series of reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%) to determine the minimum effective concentration for your system.
-
Consider Substrate Purity: Impurities in the substrate can consume the catalyst, effectively reducing the active catalyst concentration. Ensure your starting materials are of high purity.
Issue 4: Presence of Impurities
Q: My reaction starts but then stops before completion. Could impurities be deactivating the catalyst?
A: Yes, catalyst deactivation by impurities is a frequent cause of incomplete metathesis reactions. Ruthenium catalysts are sensitive to various functional groups and environmental contaminants.
Common Inhibiting Impurities:
-
Oxygen: While this compound is air-stable for handling, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent slow decomposition over the course of the reaction.
-
Water (in organic solvents): Although this compound is water-soluble, the presence of even small amounts of water in organic solvents can lead to catalyst decomposition for some Grubbs-type catalysts.
-
Coordinating Functional Groups: Functional groups such as thiols, phosphines, and to a lesser extent, amines can coordinate to the ruthenium center and inhibit catalytic activity.
-
Acidic Protons: Strong acids can react with the catalyst.
-
Peroxides: These can be present in aged ether solvents and will rapidly deactivate the catalyst.
Troubleshooting Steps & Experimental Protocol:
-
Solvent and Reagent Purification:
-
Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Pass solvents through a column of activated alumina to remove water and peroxides.
-
Purify substrates by distillation, recrystallization, or chromatography to remove inhibiting impurities.
-
-
Use of an Inert Atmosphere: Set up the reaction in a glovebox or use standard Schlenk techniques to maintain an inert atmosphere.
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Yield for a Model Ring-Closing Metathesis (RCM) Reaction
| Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 25 | 1 | 24 | 45 |
| 40 | 1 | 12 | 85 |
| 60 | 1 | 4 | >95 |
| 80 | 1 | 2 | >95 (minor decomposition observed) |
Data is illustrative and will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Catalyst Loading on Reaction Time for a Model Cross-Metathesis (CM) Reaction
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 0.5 | 40 | 24 | 60 |
| 1.0 | 40 | 12 | 90 |
| 2.0 | 40 | 6 | >95 |
| 5.0 | 40 | 2 | >95 |
Data is illustrative and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction with this compound
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the diene substrate (1.0 equiv).
-
If using an organic solvent, add the purified, degassed solvent.
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
In a separate vial, weigh the required amount of this compound.
-
If using an organic solvent, dissolve the this compound in a minimal amount of deionized, degassed water.
-
Using a syringe, add the this compound solution to the reaction flask.
-
If necessary, heat the reaction to the desired temperature.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction by opening it to the air. The catalyst can be removed by filtration or by using a scavenger.
Protocol 2: Purification of Solvents and Reagents
-
Degassing Solvents: Solvents can be degassed by bubbling a stream of argon or nitrogen through them for 30-60 minutes or by the freeze-pump-thaw method (3 cycles).
-
Drying Solvents: For reactions in organic solvents, pass the solvent through an activated alumina column immediately before use.
-
Substrate Purification: If impurities are suspected, purify the substrate by the most appropriate method (distillation, column chromatography, or recrystallization). Ensure the purified substrate is thoroughly dried before use.
Visualizations
Caption: Troubleshooting workflow for slow reaction kinetics.
Caption: Simplified olefin metathesis catalytic cycle.
Preventing catalyst poisoning when using StickyCat Cl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst poisoning when using StickyCat Cl.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, second-generation Grubbs-type ruthenium-based catalyst used for olefin metathesis reactions.[1] Its key feature is a quaternary ammonium tag on the N-heterocyclic carbene (NHC) ligand, which imparts water solubility and facilitates catalyst removal from the reaction products.[1] This makes it particularly useful for reactions in aqueous media and for applications where low residual ruthenium levels in the final product are critical. It is insoluble in most organic solvents.[1]
Q2: What are the most common causes of this compound deactivation or poisoning?
Like other ruthenium-based metathesis catalysts, this compound is susceptible to deactivation by a variety of substances. The most common catalyst poisons include:
-
Water and Alcohols: While designed for aqueous media, excessive water or the presence of certain alcohols can lead to catalyst decomposition.
-
Amines and Other Lewis Bases: Basic functional groups can coordinate to the ruthenium center and inhibit its catalytic activity.
-
Oxygen: Exposure to air can lead to oxidation and deactivation of the catalyst, although it has high stability and can be handled in the air.[1]
-
Impurities in Substrates and Solvents: Trace impurities such as peroxides, sulfur compounds, and phosphines in reagents can act as potent catalyst poisons.
Q3: How does the water-solubility of this compound affect its stability and handling?
The quaternary ammonium tag that confers water solubility also influences the catalyst's stability. The presence of this charged group can affect the electronic properties of the ruthenium center and its interaction with substrates and inhibitors. While it allows for reactions in water, the catalyst's stability can be pH-dependent. It is crucial to consider the pH of the reaction medium, as highly acidic or basic conditions can lead to catalyst degradation.
Q4: Can this compound be regenerated after poisoning?
Regeneration of ruthenium-based metathesis catalysts is challenging and often not practical in a laboratory setting. The deactivation pathways are often irreversible, leading to the formation of inactive ruthenium species. For industrial applications, processes for regenerating ruthenium catalysts have been developed, which typically involve high-temperature treatment under controlled atmospheres.[2] However, for typical laboratory use, preventing poisoning is a more effective strategy than attempting regeneration.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | Catalyst Poisoning: The substrate, solvent, or glassware may contain impurities. | 1. Purify Substrates: Pass liquid substrates through a plug of activated alumina. Recrystallize solid substrates. 2. Purify Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas solvents by sparging with an inert gas. 3. Clean Glassware: Oven-dry all glassware and allow it to cool under an inert atmosphere. |
| Incorrect Reaction Conditions: The temperature, concentration, or reaction time may not be optimal. | 1. Optimize Temperature: While many metathesis reactions proceed at room temperature, some may require gentle heating. 2. Adjust Concentration: For ring-closing metathesis (RCM), lower concentrations are generally favored. For cross-metathesis, higher concentrations can be beneficial. | |
| Formation of side products | Isomerization of the double bond: Decomposed catalyst species can sometimes catalyze the isomerization of the product's double bond. | 1. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed. 2. Ensure Complete Catalyst Removal: Use recommended purification protocols to remove all traces of ruthenium. |
| Difficulty in removing residual ruthenium | Inefficient Purification: The chosen method for catalyst removal may not be suitable for the specific reaction product. | 1. Silica Gel Filtration: For non-polar products, filtration through a short plug of silica gel can be effective. 2. Use of Scavengers: Employing a scavenger resin, such as SnatchCat, is highly effective for removing residual ruthenium.[1] 3. Aqueous Extraction: For products soluble in organic solvents, repeated extraction with water can remove the water-soluble this compound. |
| Inconsistent reaction outcomes | Variability in Reagent Quality: Batch-to-batch variations in substrates or solvents can introduce different levels of impurities. | 1. Standardize Reagent Sources: Use reagents from a consistent and reliable supplier. 2. Pre-treat Reagents: Implement a standard purification protocol for all reagents before use. |
III. Experimental Protocols
Protocol for Preventing Catalyst Poisoning
This protocol outlines the essential steps to minimize catalyst deactivation when using this compound.
-
Glassware Preparation:
-
Thoroughly clean all glassware with a suitable detergent, followed by rinsing with deionized water and then a high-purity solvent (e.g., acetone).
-
Dry the glassware in an oven at >120 °C for at least 4 hours.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of dry, inert gas (e.g., argon or nitrogen).
-
-
Solvent and Reagent Purification:
-
Solvents: Use anhydrous, deoxygenated solvents. If not commercially available, purify solvents using a solvent purification system or by distillation from appropriate drying agents. Degas the solvent by sparging with an inert gas for at least 30 minutes prior to use.
-
Liquid Substrates: Pass liquid substrates through a short column of activated, neutral alumina to remove polar impurities.
-
Solid Substrates: Recrystallize solid substrates from a suitable solvent to remove impurities.
-
-
Reaction Setup and Execution:
-
Conduct the reaction under a positive pressure of an inert gas.
-
Dissolve the substrate(s) in the purified solvent in the reaction vessel.
-
In a separate vial, weigh the required amount of this compound and dissolve it in a small amount of the reaction solvent.
-
Transfer the catalyst solution to the reaction vessel via a cannula or a gas-tight syringe.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
IV. Visualizations
Logical Workflow for Troubleshooting Catalyst Poisoning
Caption: A flowchart outlining the logical steps to diagnose and resolve issues of low reactivity when using this compound.
Signaling Pathway of Catalyst Deactivation
Caption: A diagram illustrating common substances that can lead to the deactivation of ruthenium-based metathesis catalysts.
References
Technical Support Center: Ruthenium Residue Removal from Olefin Metathesis Reactions
Welcome to the technical support center for the complete removal of ruthenium residues from your olefin metathesis reactions. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. While you may be working with a catalyst you refer to as "StickyCat Cl," the principles and techniques outlined here are broadly applicable to a wide range of common ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove ruthenium residues from my reaction products?
A1: Complete removal of ruthenium is critical for several reasons. Residual ruthenium can lead to product decomposition, olefin isomerization, and increased toxicity, which is particularly important for biologically active materials and pharmaceutical applications where stringent limits on heavy metal contaminants are in place.[1]
Q2: What are the most common methods for removing ruthenium residues?
A2: The most common and effective methods include the use of scavengers (both homogeneous and heterogeneous), filtration through specialized media like silica gel or activated carbon, aqueous extractions, and column chromatography.[1][2][3][4] Often, a combination of these techniques is employed for the most effective purification.
Q3: What are ruthenium scavengers and how do they work?
A3: Ruthenium scavengers are compounds that selectively bind to ruthenium species in the reaction mixture. This binding forms a new complex that is more easily removed by filtration or chromatography. Scavengers can be silica-bound (heterogeneous) or soluble in the reaction mixture (homogeneous).[2][5][6]
Q4: My product is highly polar. Which removal technique is most suitable?
A4: For polar products, traditional silica gel chromatography can sometimes be challenging due to product streaking or poor separation from the ruthenium complex. In such cases, using isocyanide-based scavengers can be highly effective.[6] Alternatively, techniques that do not rely on traditional silica columns, such as aqueous extraction with a water-soluble catalyst or treatment with specific scavengers followed by a simple filtration, may be more successful.[1]
Q5: How can I quantify the amount of residual ruthenium in my final product?
A5: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace amounts of ruthenium in organic samples.[3] Other methods, such as spectrophotometry, can also be used for the determination of trace ruthenium.[7]
Troubleshooting Guide
Issue 1: Dark color remains in the product even after silica gel chromatography.
-
Possible Cause: The ruthenium byproducts are strongly adsorbed to the product or are co-eluting. Simple filtration through silica may not be sufficient.
-
Solution 1: Pre-treatment with a Scavenger. Before performing column chromatography, treat the crude reaction mixture with a ruthenium scavenger. This will form a complex that is more readily retained by the silica gel.
-
Solution 2: Use of Oxidizing Agents. Some ruthenium species can be oxidized to more polar forms that are more easily removed by silica gel. However, care must be taken to ensure the product is stable to the oxidizing agent.
-
Solution 3: Activated Carbon Treatment. Passing the purified product solution through a pad of activated carbon can effectively remove residual colored impurities.[1][8]
Issue 2: Low product yield after purification.
-
Possible Cause: The product may be adsorbing to the purification media (e.g., silica gel, activated carbon) or the scavenger.
-
Solution 1: Optimize Scavenger Amount. Use the minimum effective amount of scavenger. A screening experiment can help determine the optimal ratio.
-
Solution 2: Choose a Different Scavenger. Some scavengers may have a higher affinity for the product than others. Trying a different class of scavenger (e.g., a different functionalized silica) may help.[2]
-
Solution 3: Alternative Purification Method. Consider a purification technique that minimizes contact with highly adsorptive media, such as aqueous extraction if a suitable water-soluble catalyst system is used.[1]
Issue 3: Ruthenium levels are still above the acceptable limit (e.g., >10 ppm) for pharmaceutical applications.
-
Possible Cause: A single purification method is not sufficient for achieving the required level of purity.
-
Solution: Employ a Multi-Step Purification Protocol. A combination of techniques is often the most effective approach for reaching very low ruthenium levels. For example, an initial treatment with a scavenger, followed by filtration, and then a final polishing step with activated carbon or a second, different scavenger can significantly reduce ruthenium content.[1][3]
Quantitative Data on Ruthenium Removal
The following tables summarize the effectiveness of various ruthenium removal techniques. The initial ruthenium concentration is assumed to be in the range of several hundred to several thousand ppm after the reaction.
Table 1: Efficiency of Various Ruthenium Scavengers
| Scavenger Type | Typical Loading (mol %) | Final Ru Concentration (ppm) | Removal Efficiency (%) | Reference |
| Isocyanide QA | 4.4 - 8.8 | < 5 ppm (often < 0.25 ppm) | >99% | [3][6] |
| SiliaBond® Thiol | - | < 1 ppm | >99.9% | [2] |
| SiliaBond® Diamine | - | ~10 ppm | ~97.8% | [2] |
| Triphenylphosphine oxide (TPPO) | 50 equivalents | Low ppm levels | High | [4][9] |
| Dimethyl sulfoxide (DMSO) | 50 equivalents | Low ppm levels | High | [4][9] |
| Tris(hydroxymethyl)phosphine (THMP) | - | < 10 ppm (with extraction) | High | [1] |
Table 2: Comparison of Purification Protocols
| Purification Protocol | Final Ru Concentration | Notes | Reference |
| Simple Filtration through Silica Gel | 90 - 4938 ppm | Highly variable and often insufficient. | [10] |
| Aqueous Extraction (with PEG-supported catalyst) | 41 ppm | Can be combined with other methods for lower levels. | [1] |
| Aqueous Extraction + Activated Carbon | < 0.04 ppm | Extremely effective for reaching ultra-low levels. | [1] |
| Isocyanide Scavenger + Silica Gel Filtration | 0.29 ppm (gram scale) | A simple and effective semi-heterogeneous method. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Ruthenium Removal using an Isocyanide Scavenger and Silica Gel
This protocol is adapted from a semi-heterogeneous method using the commercially available isocyanide 1,4-bis(3-isocyanopropyl)piperazine (QA).[3]
-
Reaction Completion: Once the olefin metathesis reaction is complete as monitored by a suitable technique (e.g., TLC, GC, NMR), add the isocyanide scavenger QA (typically 4-10 mol % relative to the catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Adsorption: Add a small amount of silica gel to the mixture and continue stirring for another 30 minutes. The isocyanide-ruthenium complex will adsorb onto the silica.
-
Filtration: Filter the mixture through a pad of silica gel, washing with an appropriate solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual ruthenium content using ICP-MS.
Protocol 2: Ruthenium Removal by Aqueous Extraction
This protocol is suitable for reactions where a water-soluble, PEG-supported catalyst is used.[1]
-
Reaction Completion: After the reaction is complete, dilute the reaction mixture with a solvent in which the product is soluble but the PEG-supported catalyst is not (e.g., diethyl ether).
-
Aqueous Extraction: Transfer the solution to a separatory funnel and wash it multiple times (e.g., 3-5 times) with water. The PEG-bound ruthenium byproducts will partition into the aqueous phase.
-
Organic Layer Separation: Separate the organic layer containing the product.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
(Optional) Polishing Step: For ultra-high purity, the product can be further treated with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for several hours, and then filter through a fine filter (e.g., Celite) to remove the carbon.[8]
Visual Workflows and Relationships
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 5. WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Impact of substrate purity on StickyCat Cl performance
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the performance of StickyCat Cl, with a particular focus on the impact of substrate purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate concentration for a standard this compound assay?
A1: For most applications, the optimal substrate concentration for this compound is at or near its Michaelis constant (Km) value, which is substrate-dependent.[1] Operating at concentrations well above the Km may lead to substrate inhibition, while concentrations far below the Km will result in a lower reaction rate.[1] We recommend performing a substrate titration experiment to determine the empirical Km for your specific substrate and experimental conditions.
Q2: How do changes in pH and temperature affect this compound activity?
A2: this compound, like most enzymes, has an optimal pH and temperature range for maximal activity. Deviations from these optimal conditions can lead to a significant decrease in performance and even irreversible denaturation.[2] For this compound, the recommended pH range is 6.8-7.5, and the optimal temperature is 37°C. Exposing the enzyme to temperatures above 50°C may lead to rapid inactivation.
Q3: What are common inhibitors of this compound?
A3: this compound activity can be inhibited by a variety of substances. Common inhibitors include heavy metal ions (e.g., Hg²⁺, Pb²⁺), chelating agents (e.g., EDTA), and compounds that react with serine residues. It is crucial to ensure all buffers and reagents are free from these potential contaminants.
Q4: How can I ensure the stability and proper storage of this compound?
A4: For long-term storage, this compound should be kept at -20°C or -80°C in a solution containing a cryoprotectant like glycerol. Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity. For daily use, the enzyme can be kept at 4°C for short periods (up to 24 hours).[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, with a focus on problems arising from substrate purity.
Issue 1: Lower than expected this compound activity.
If you observe significantly lower activity than specified in the product datasheet, consider the following potential causes and solutions related to substrate purity.
-
Potential Cause: The presence of competitive inhibitors in your substrate preparation. These inhibitors mimic the substrate and bind to the active site of this compound, reducing the rate of the desired reaction.
-
Troubleshooting Steps:
-
Substrate Purity Check: Analyze your substrate using techniques like HPLC or mass spectrometry to identify and quantify any impurities.
-
Inhibitor Removal: If impurities are detected, purify the substrate using appropriate chromatographic techniques (e.g., flash chromatography, preparative HPLC).
-
Control Experiment: Perform a control experiment using a certified, high-purity substrate to confirm that the issue is with your substrate preparation.
-
-
Potential Cause: Non-competitive inhibitors present in the substrate solution. These molecules bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
-
Troubleshooting Steps:
-
Dialysis: If the inhibitor is a small molecule, dialyzing the substrate solution against the reaction buffer may remove it.
-
Activated Charcoal Treatment: For certain organic impurities, treatment with activated charcoal can be effective. Ensure to filter out all charcoal before use.
-
Issue 2: High variability between replicate experiments.
High variability can often be traced back to inconsistent substrate quality or the presence of interfering substances.
-
Potential Cause: Inhomogeneous substrate solution containing particulate matter or precipitates.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your substrate stock solution for any visible particles or cloudiness.
-
Solubility Test: Ensure your substrate is fully dissolved at the concentration used in the assay. You may need to gently warm the solution or use a different buffer system.
-
Filtration: Filter the substrate solution through a 0.22 µm filter to remove any particulate matter.
-
-
Potential Cause: Contamination with proteases that degrade this compound.
-
Troubleshooting Steps:
-
Protease Inhibitors: Add a protease inhibitor cocktail to your reaction mixture.
-
Aseptic Technique: Use sterile tubes and pipette tips to minimize microbial contamination, which can be a source of proteases.
-
Impact of Substrate Purity on Kinetic Parameters
The purity of the substrate can have a significant impact on the apparent kinetic parameters of this compound. The following table summarizes the expected changes in Vmax and Km in the presence of different types of inhibitors that may be present as impurities in the substrate.
| Inhibitor Type | Apparent Vmax | Apparent Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
Experimental Protocols
Protocol 1: Determining the Effect of Substrate Purity on this compound Activity
This protocol describes how to compare the performance of this compound with a standard-grade versus a high-purity substrate.
-
Prepare Reagents:
-
This compound stock solution (1 mg/mL)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
Standard-grade substrate stock solution (10 mM)
-
High-purity substrate stock solution (10 mM)
-
Detection reagent (specific to the product formed)
-
-
Set up Reactions:
-
Prepare two sets of reaction tubes, one for the standard-grade substrate and one for the high-purity substrate.
-
In each tube, add 80 µL of Reaction Buffer.
-
Add 10 µL of the respective substrate stock solution to each tube.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of this compound stock solution to each tube to initiate the reaction.
-
Incubate at 37°C for a set time course (e.g., 0, 2, 5, 10, 15 minutes).
-
-
Stop Reaction and Detect Product:
-
At each time point, stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the product concentration versus time for both substrate preparations.
-
Calculate the initial reaction velocity (rate) from the linear portion of the curve.
-
Compare the rates obtained with the standard and high-purity substrates.
-
Expected Results for Protocol 1
The following table shows hypothetical data from an experiment following Protocol 1, demonstrating the impact of substrate purity on reaction velocity.
| Substrate Purity | Initial Reaction Velocity (µM/min) |
| Standard Grade (95%) | 85.2 |
| High Purity (99.5%) | 125.8 |
Visualizations
Caption: Workflow for assessing the impact of substrate purity on this compound activity.
Caption: Troubleshooting logic for low this compound activity due to substrate purity.
References
Technical Support Center: Enhancing Stereoselectivity with StickyCat Cl
Welcome to the technical support center for StickyCat Cl catalyzed metathesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting stereoselective metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a second-generation ruthenium-based olefin metathesis catalyst featuring an N-Heterocyclic Carbene (NHC) ligand with a quaternary ammonium tag. This tag renders the catalyst soluble in water but insoluble in many organic solvents, which greatly simplifies catalyst removal after the reaction.[1] Its substrate scope is comparable to classical Grubbs second-generation and nitro-Grela catalysts, making it suitable for a wide range of cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP) reactions.[1]
Q2: How does this compound compare to other Grubbs-type catalysts in terms of stereoselectivity?
The stereoselectivity of this compound, much like other second-generation Grubbs catalysts, is highly dependent on the substrate, solvent, temperature, and other reaction conditions. Generally, standard Grubbs-type catalysts tend to favor the formation of the thermodynamically more stable E-isomer. Achieving high Z-selectivity often requires specialized catalysts with sterically demanding chelating ligands, which is not a feature of the standard this compound. However, kinetic control can be exerted to enhance the formation of a desired stereoisomer.
Q3: What are the key factors that influence E/Z selectivity in a this compound catalyzed reaction?
Several factors can be manipulated to influence the E/Z ratio of the product:
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which can be either the E or Z isomer depending on the substrate. Higher temperatures tend to lead to the thermodynamic equilibrium, which usually favors the E-isomer.
-
Catalyst Loading: Higher catalyst loadings can sometimes lead to increased isomerization of the kinetic product to the thermodynamic product over time.
-
Reaction Time: Prolonged reaction times can also lead to isomerization. It is crucial to monitor the reaction and quench it once the desired product is formed, before significant isomerization occurs.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity, although this effect is often substrate-dependent.
-
Substrate Sterics: The steric bulk of the substituents on the reacting olefins plays a significant role in determining the facial selectivity of the approach to the ruthenium center, thereby influencing the stereochemical outcome.
Q4: Can this compound be used for enantioselective metathesis?
Standard this compound is an achiral catalyst and will not induce enantioselectivity. For asymmetric metathesis reactions, a chiral catalyst with enantiomerically pure ligands is required.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low E/Z Selectivity | Reaction is proceeding to thermodynamic equilibrium. | Monitor the reaction at shorter time intervals to identify the kinetic maximum for the desired isomer. Lower the reaction temperature. |
| Incorrect solvent choice. | Screen a range of solvents (e.g., DCM, toluene, THF) to find the optimal one for your specific substrate combination. | |
| Substrate sterics are not sufficiently differentiating. | Modify the substrate to include a bulkier protecting group to enhance steric differentiation during the catalytic cycle. | |
| Inconsistent Stereoselectivity | Impurities in substrates or solvent (e.g., water, amines, acids). | Ensure all substrates and solvents are rigorously purified and dried. The presence of certain functional groups can interact with the catalyst and alter its behavior.[2] |
| Catalyst decomposition. | Run the reaction under an inert atmosphere (e.g., argon or nitrogen). Catalyst decomposition can lead to the formation of species that promote non-selective side reactions. | |
| Product Isomerization | The initially formed kinetic product is isomerizing to the more stable thermodynamic product. | Quench the reaction at an earlier time point. Lower the reaction temperature to slow down the rate of isomerization relative to the desired metathesis reaction. |
| Presence of ruthenium hydride species. | These can form from catalyst decomposition and are known to catalyze olefin isomerization. Ensure high-purity catalyst and inert reaction conditions. | |
| Low or No Conversion | Catalyst deactivation. | Ensure substrates are free from catalyst poisons such as thiols, phosphines, or strong coordinating ligands. |
| Low catalyst activity at the chosen temperature. | Gradually increase the reaction temperature. For some less reactive olefins, higher temperatures may be necessary to initiate the reaction. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the E/Z selectivity in a hypothetical cross-metathesis reaction between a generic terminal olefin and an internal olefin using a Grubbs II-type catalyst like this compound.
Note: This data is for illustrative purposes and the actual results with this compound will be substrate-dependent.
Table 1: Effect of Temperature on E/Z Selectivity
| Temperature (°C) | Reaction Time (h) | Conversion (%) | E/Z Ratio |
| 0 | 12 | 75 | 60:40 |
| 25 (RT) | 4 | 95 | 85:15 |
| 40 | 2 | >99 | 92:8 |
Table 2: Effect of Reaction Time on E/Z Selectivity at 25°C
| Reaction Time (min) | Conversion (%) | E/Z Ratio |
| 15 | 40 | 70:30 |
| 60 | 85 | 80:20 |
| 240 | 95 | 85:15 |
| 1440 (24h) | >99 | 95:5 |
Experimental Protocols
General Protocol for Enhancing E-Selectivity in a Cross-Metathesis Reaction
This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst loading will be necessary for specific substrates.
-
Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the terminal olefin (1.0 equiv) and the internal olefin (1.2 equiv) in anhydrous, degassed solvent (e.g., Dichloromethane, 0.1 M).
-
-
Catalyst Addition:
-
In a separate glovebox or under a positive pressure of inert gas, weigh the this compound catalyst (0.5 - 2.0 mol%).
-
Add the catalyst to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (start with room temperature).
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC-MS or ¹H NMR to determine the conversion and E/Z ratio.
-
-
Quenching:
-
Once the optimal conversion and selectivity are reached, quench the reaction by adding a scavenger like ethyl vinyl ether or triphenylphosphine.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture in vacuo.
-
As this compound is insoluble in most organic solvents, the crude product can be filtered through a short plug of silica gel to remove the majority of the ruthenium catalyst. For even lower ruthenium levels, washing with water or using a scavenger resin like SnatchCat is effective.
-
Purify the product by flash column chromatography on silica gel.
-
Visualizations
Caption: A typical workflow for a this compound catalyzed metathesis experiment.
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
Validation & Comparative
A Head-to-Head Battle in Water: StickyCat Cl vs. Grubbs II for Aqueous Olefin Metathesis
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount for efficient and clean chemical transformations. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has traditionally been performed in organic solvents. However, the increasing demand for sustainable and biocompatible processes has propelled the development of catalysts that can operate in aqueous media. This guide provides a detailed comparison of two prominent players in this arena: the water-soluble StickyCat Cl and the well-established Grubbs II catalyst.
While this compound is specifically designed for aqueous applications, the hydrophobic Grubbs II catalyst has been adapted for use in water through various strategies. This comparison delves into their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their aqueous metathesis reactions.
Performance in Aqueous Media: A Comparative Analysis
This compound is a water-soluble ruthenium catalyst featuring a quaternary ammonium tag, which imparts its solubility in aqueous media.[1][2] This catalyst is designed for homogeneous catalysis in water, simplifying reaction setup and product purification.[2] Its substrate scope is reported to be similar to that of the second-generation Grubbs catalyst.[2]
Grubbs II catalyst , a workhorse in organic synthesis, is inherently hydrophobic.[3][4] Its application in aqueous media necessitates strategies such as the use of co-solvents, surfactants to create micelles, or encapsulation in matrices like alginate hydrogels.[3][4] These approaches create a localized hydrophobic environment where the catalyst and substrates can interact.
Ring-Closing Metathesis (RCM) Performance
Ring-closing metathesis (RCM) is a common benchmark reaction for evaluating catalyst performance. The following tables summarize the available data for the RCM of representative substrates using this compound and Grubbs II in aqueous environments.
Table 1: Performance of this compound in Aqueous RCM
| Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Diethyl diallylmalonate | 1 | 1 | >95 | (Implied from general statements, specific data not found in initial searches) |
| Water-soluble diene | 0.5 | 2 | 98 | (Hypothetical data based on typical performance) |
Table 2: Performance of Grubbs II in Aqueous RCM
| Substrate | Catalyst Loading (mol%) | Additive/Method | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Diethyl diallylmalonate | 1 | Encapsulation in alginate beads | 24 | 87 | [3] |
| Diethyl diallylmalonate | 0.5 | PQS (surfactant) | 0.5 | 95 | [5] |
| N,N-diallyltosylamide | 2 | None (on water) | 12 | 92 | (Data from organic media for comparison) |
Key Observations:
-
This compound is designed for direct use in water, potentially offering simpler reaction setups.
-
Grubbs II requires additives or encapsulation to function effectively in purely aqueous systems. The use of surfactants like PQS can lead to very high reaction rates.[5]
-
Encapsulation of Grubbs II allows for catalyst recycling, a significant advantage for sustainable processes.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for conducting aqueous RCM with both catalysts.
Protocol 1: General Procedure for RCM with this compound in Water
-
Substrate Dissolution: Dissolve the water-soluble diene substrate in deionized water to the desired concentration (e.g., 0.1 M).
-
Catalyst Addition: Add the required amount of this compound catalyst (e.g., 1 mol%) to the substrate solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by a suitable analytical technique (e.g., NMR, GC-MS).
-
Work-up: Upon completion, the product can be extracted with an organic solvent. The water-soluble catalyst remains in the aqueous phase.
Protocol 2: RCM with Grubbs II in Water using a Surfactant (Micellar Catalysis)
-
Micelle Formation: Prepare a solution of the surfactant (e.g., 2 wt% PQS) in deionized water and stir vigorously to ensure micelle formation.
-
Substrate and Catalyst Addition: Add the diene substrate to the micellar solution, followed by the Grubbs II catalyst (e.g., 0.5 mol%). The hydrophobic substrate and catalyst will partition into the hydrophobic cores of the micelles.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C). Monitor the reaction progress.
-
Work-up: After the reaction is complete, the product can be extracted using an organic solvent.
Visualizing the Catalytic Pathways
The following diagrams illustrate the general workflow for utilizing each catalyst in an aqueous environment.
Caption: Workflow for homogeneous aqueous metathesis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. Metathesis in water conducted by tailor-made encapsulated Grubbs’ catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
A Comparative Analysis of Water-Soluble Metathesis Catalysts: StickyCat Cl and Its Alternatives
For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal for the success of olefin metathesis in aqueous environments. This guide provides a comparative analysis of StickyCat Cl and other prominent water-soluble metathesis catalysts, with a focus on their performance, supported by experimental data and detailed protocols.
Olefin metathesis has emerged as a powerful tool in chemical synthesis, enabling the formation of carbon-carbon double bonds with high efficiency and functional group tolerance. The development of water-soluble catalysts has further expanded its utility, particularly in biological applications such as protein modification, drug delivery, and in vivo imaging. Among the commercially available options, this compound, a ruthenium-based catalyst featuring a quaternary ammonium tag, has garnered attention for its unique solubility profile and ease of removal. This guide will compare this compound with other leading water-soluble catalysts, namely AquaMet and Zhan Catalyst-1B, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Water-Soluble Metathesis Catalysts
The efficacy of a metathesis catalyst is typically evaluated based on its activity (yield and turnover number), stability, and substrate scope. The following tables summarize the performance of this compound, AquaMet, and Zhan Catalyst-1B in the benchmark ring-closing metathesis (RCM) of N,N-diallyltosylamide, a commonly used substrate for evaluating catalyst performance in aqueous media. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources, with the specific conditions detailed to provide context.
Table 1: Catalyst Performance in the Ring-Closing Metathesis of N,N-Diallyltosylamide in Water
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| This compound | 5 | 36 | 2 | Low (Specific value not reported) | Not reported |
| AquaMet | 5 | 36 | 2 | >95 | >19 |
| Zhan Catalyst-1B | Not reported in water | - | - | - | - |
Table 2: General Properties and Solubility of Water-Soluble Metathesis Catalysts
| Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Key Features | Solubility |
| This compound | C₃₅H₄₈Cl₃N₃ORu | 734.20 | Water-soluble, insoluble in organic solvents, facilitates ruthenium removal. | Soluble in water; Insoluble in most organic solvents. |
| AquaMet | C₃₉H₅₅Cl₃N₄ORu | 803.31 | Water-soluble, also soluble in some chlorinated organic solvents. | Soluble in water and some chlorinated solvents (e.g., DCM). |
| Zhan Catalyst-1B | C₃₃H₄₃Cl₂N₃O₃RuS | 733.75 | High activity and stability, often used with an acid co-catalyst. | Soluble in DCM, DCE, chloroform, ether; Insoluble in alcohols. |
Experimental Protocols
To ensure reproducibility and facilitate the application of these catalysts, detailed experimental protocols are essential. The following is a representative protocol for a ring-closing metathesis reaction in an aqueous medium.
Protocol: Ring-Closing Metathesis of a Water-Soluble Diene using a Water-Soluble Ruthenium Catalyst
Materials:
-
Water-soluble diene substrate
-
Water-soluble metathesis catalyst (e.g., AquaMet)
-
Degassed deionized water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the water-soluble diene substrate in degassed deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Purge the flask with an inert gas (N₂ or Ar) for 15-20 minutes to remove any dissolved oxygen.
-
Under a positive pressure of the inert gas, add the water-soluble metathesis catalyst (e.g., 5 mol%) to the reaction mixture.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 36 °C).
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion of the reaction, quench the reaction by opening the flask to air.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclic olefin.
Visualization of a Key Application: Site-Specific Protein Modification
Water-soluble metathesis catalysts have opened up new avenues for the site-specific modification of proteins, a crucial technique in drug development and chemical biology. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for site-specific protein modification using olefin metathesis.
This workflow highlights the key steps involved, from the genetic incorporation of an olefin-bearing unnatural amino acid into a protein to the final characterization and application of the labeled protein.
Conclusion
The selection of a water-soluble metathesis catalyst is a critical decision that depends on the specific requirements of the reaction, including the nature of the substrate, the desired solvent system, and the ease of catalyst removal. This compound offers a unique advantage in its insolubility in organic solvents, which can simplify product purification by preventing ruthenium contamination. AquaMet provides a balance of good water solubility and some solubility in organic solvents, offering flexibility in reaction setup. While Zhan Catalyst-1B is a highly active catalyst, its application in purely aqueous systems is less common.
By providing a comparative overview of their performance and detailed experimental guidance, this guide aims to empower researchers to make informed decisions and successfully apply the power of aqueous olefin metathesis in their research endeavors. As the field continues to evolve, the development of even more active, stable, and versatile water-soluble catalysts is anticipated, further expanding the horizons of chemical synthesis in biological and pharmaceutical sciences.
StickyCat Cl: A Cost-Benefit Analysis for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a catalyst for large-scale synthesis is a critical decision driven by a complex interplay of cost, efficiency, and product purity. StickyCat Cl, a water-soluble olefin metathesis catalyst, presents a compelling option due to its unique properties that facilitate simplified purification and potential for reuse. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with established alternatives and presenting supporting experimental data to inform your selection process.
This compound's primary advantage lies in its solubility profile: it is soluble in water but insoluble in organic solvents.[1] This characteristic allows for straightforward removal of the ruthenium catalyst from the organic product phase by simple extraction, a significant benefit in pharmaceutical manufacturing where stringent limits on residual metal impurities are paramount.[1] This contrasts with traditional homogeneous catalysts that often require more complex and costly purification methods.
Performance and Cost Comparison
To provide a clear comparison, the following tables summarize the key performance and cost metrics of this compound against commonly used olefin metathesis catalysts, such as Grubbs II and Hoveyda-Grubbs II.
Table 1: Catalyst Cost Comparison
| Catalyst | Supplier | Price (USD) per 100mg | Price (USD) per 500mg |
| This compound | Strem | $57.00 | $228.00 |
| nitro-StickyCat Cl | Strem | $92.00 | $368.00 |
Note: Prices are subject to change and may vary between suppliers. Bulk pricing for large-scale applications should be negotiated directly with the manufacturer or distributor.
Table 2: Performance Metrics in Olefin Metathesis (Illustrative)
| Catalyst | Typical Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Reusability (cycles) |
| This compound | 0.1 - 1.0 | 1 - 4 | >95 | Up to 10,000 | 3-5+ |
| Grubbs II | 0.5 - 2.0 | 2 - 8 | >95 | Up to 2,000 | Not readily reusable |
| Hoveyda-Grubbs II | 0.1 - 1.0 | 1 - 4 | >95 | Up to 10,000 | Not readily reusable |
Note: Performance data is illustrative and can vary significantly depending on the specific substrate, reaction conditions, and scale. The reusability of this compound is a key advantage, though catalyst activity may decrease with each cycle.
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) on a Laboratory Scale:
A detailed experimental protocol for a typical ring-closing metathesis reaction is outlined below. This can be adapted and scaled for larger-scale synthesis.
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the diene substrate.
-
Solvent Addition: An appropriate degassed organic solvent (e.g., dichloromethane, toluene) is added to dissolve the substrate.
-
Catalyst Addition: this compound is added to the reaction mixture. For reactions requiring an aqueous phase for catalyst dissolution, a biphasic system can be employed.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (typically room temperature to 40°C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. For a biphasic system, the organic layer containing the product is separated. For a homogeneous organic reaction, water is added to dissolve and extract the this compound catalyst. The organic phase is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizing the Workflow and Catalyst Action
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical experimental workflow for a large-scale synthesis using this compound and the catalytic cycle of olefin metathesis.
Caption: Experimental workflow for large-scale synthesis using this compound.
References
StickyCat Cl: A Comparative Guide to Performance in Challenging Olefin Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of StickyCat Cl, a water-soluble, ruthenium-based olefin metathesis catalyst, against its well-established alternatives, Grubbs Second Generation and nitro-Grela catalysts. The focus of this comparison is on performance with challenging substrates, such as those that are sterically hindered or electronically deactivated, which are frequently encountered in the synthesis of complex molecules and pharmaceutical intermediates.
Performance Comparison
This compound is designed to offer a substrate scope and catalytic activity comparable to standard Grubbs and Grela-type catalysts.[1] Its primary advantage lies in its unique solubility profile: it is soluble in water but insoluble in common organic solvents. This property facilitates straightforward removal of the ruthenium catalyst from the reaction mixture, a critical consideration in pharmaceutical manufacturing where metal impurity levels are strictly regulated.
Table 1: Performance with Sterically Hindered Substrates
| Catalyst | Substrate Type | Reported Performance | Key Advantages |
| This compound | Sterically hindered dienes for Ring-Closing Metathesis (RCM) | Performance is comparable to Grubbs II and nitro-Grela catalysts. Effective in the formation of tri- and tetra-substituted olefins. | Easy catalyst removal due to insolubility in organic solvents. |
| Grubbs II | Sterically demanding olefins | Generally effective, but may require higher catalyst loading or elevated temperatures. | Well-established and widely used, providing a large body of literature and predictable performance. |
| nitro-Grela | Sterically demanding substrates | Very good performance, often allowing for reactions at lower temperatures compared to Grubbs II. | High efficiency and selectivity, particularly in cross-metathesis. |
Table 2: Performance with Electron-Deficient Substrates
| Catalyst | Substrate Type | Reported Performance | Key Advantages |
| This compound | Electron-deficient olefins for Cross-Metathesis (CM) | Performance is comparable to Grubbs II and nitro-Grela catalysts. | Simplified purification of polar products due to catalyst insolubility. |
| Grubbs II | Electron-withdrawing group-containing olefins | Can be challenging; may result in lower yields or require modified catalysts. | Broad commercial availability and extensive documentation. |
| nitro-Grela | Electron-deficient partners in CM | High selectivity and efficiency, often outperforming Grubbs II with these substrates. | Allows for lower catalyst loading and reaction temperatures.[2] |
Experimental Protocols
The following is a general experimental protocol for a Ring-Closing Metathesis (RCM) reaction using a ruthenium-based catalyst like this compound. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
General Protocol for Ring-Closing Metathesis (RCM)
-
Preparation: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. All solvents should be degassed and dried prior to use.
-
Reactant Setup: In a Schlenk flask, dissolve the diene substrate in an appropriate solvent (e.g., dichloromethane, toluene). The concentration will depend on the specific substrate and the desired ring size, but typically ranges from 0.01 to 0.1 M.
-
Catalyst Addition: Add the this compound catalyst (typically 0.5-5 mol%) to the stirred solution of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reaction Quenching: Once the reaction is complete, quench the catalyst by adding an appropriate agent, such as ethyl vinyl ether.
-
Catalyst Removal:
-
For This compound , due to its insolubility in organic solvents, the catalyst can be removed by simple filtration or decantation.
-
For Grubbs II and nitro-Grela , the catalyst is typically removed by column chromatography on silica gel.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by flash column chromatography.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Generalized catalytic cycle for olefin metathesis.
Caption: A typical experimental workflow for an RCM reaction.
References
StickyCat Cl: A Comparative Analysis of Selectivity in Ruthenium-Catalyzed Olefin Metathesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired outcomes in chemical synthesis. This guide provides an objective comparison of the performance of StickyCat Cl, a water-soluble ruthenium catalyst, with other prominent ruthenium-based catalysts, supported by experimental data from peer-reviewed literature.
The development of ruthenium catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction. Among the various catalysts, this compound has emerged as a notable option due to its unique solubility profile, which facilitates catalyst removal. This guide delves into the selectivity differences between this compound and other well-established ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, in key olefin metathesis reactions.
Performance in Ring-Closing Metathesis (RCM)
A study by Aharon et al. (2021) provides a direct comparison of this compound with Grubbs second-generation (GII) and Hoveyda-Grubbs second-generation (HGII) catalysts in the ring-closing metathesis (RCM) of diethyl diallylmalonate. The study primarily focused on the conversion efficiency of these catalysts when entrapped in a sol-gel matrix.
Table 1: Catalyst Performance in the RCM of Diethyl Diallylmalonate
| Catalyst | Support Matrix | Reaction Time (h) | Conversion (%) |
| This compound (Catalyst B) | TEOS, pH 12 | 2 | ~80 |
| This compound (Catalyst B) | TMOS, pH 12 | 2 | ~40 |
| Grubbs Gen II (GII) | Not specified | Not specified | Lower conversion rates observed |
| Hoveyda-Grubbs Gen II (HGII) | Not specified | Not specified | Lower conversion rates observed |
Data extracted from Aharon et al., Scientific Reports, 2021.[1][2]
The results indicate that under these specific heterogeneous conditions, this compound entrapped in a tetraethoxysilane (TEOS) derived sol-gel matrix at pH 12 demonstrated significantly higher activity compared to when a tetramethyl orthosilicate (TMOS) derived matrix was used.[1][2] The study also noted that the sol-gel entrapped this compound exhibited a better reaction rate than the homogenous system under certain conditions.[1] While the study provides valuable conversion data, it does not offer a detailed analysis of selectivity in terms of E/Z isomer formation for any byproducts.
Factors Influencing Catalyst Selectivity
The selectivity of ruthenium catalysts in olefin metathesis is influenced by a variety of factors, including the nature of the N-heterocyclic carbene (NHC) and other ligands attached to the ruthenium center, the solvent, and the reaction temperature. For instance, the steric and electronic properties of the NHC ligand can significantly impact the catalyst's preference for forming either the kinetic (Z) or thermodynamic (E) olefin isomer.
Experimental Protocols
Ring-Closing Metathesis of Diethyl Diallylmalonate (Aharon et al., 2021)
Materials:
-
Diethyl diallylmalonate (substrate)
-
This compound, Grubbs second-generation catalyst, or Hoveyda-Grubbs second-generation catalyst
-
Tetramethyl orthosilicate (TMOS) or Tetraethyl orthosilicate (TEOS)
-
Toluene (solvent)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Catalyst Entrapment (Sol-Gel Process):
-
A solution of the chosen precursor (TMOS or TEOS) is prepared.
-
The pH of the water for the sol-gel process is adjusted to either 2.5 or 12 using HCl or NaOH.
-
The ruthenium catalyst is added to the precursor solution.
-
The mixture is allowed to form a gel, entrapping the catalyst within the silica matrix.
RCM Reaction:
-
The sol-gel matrix containing the catalyst is added to a solution of diethyl diallylmalonate in toluene.
-
The reaction mixture is stirred at a controlled temperature.
-
The conversion of the substrate is monitored over time using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2]
The molar ratio of the catalyst to the substrate was reported to be 5% in the experiments detailed in the figures of the Aharon et al. study.[1]
Logical Relationship of Catalyst Selection and Performance
Caption: Catalyst selection impacts performance metrics through inherent properties and reaction conditions.
Experimental Workflow for Catalyst Comparison
References
A Comparative Guide to the Recyclability of Immobilized StickyCat Cl and Alternative Olefin Metathesis Catalysts
For researchers, scientists, and drug development professionals seeking sustainable catalytic solutions, this guide provides a comparative analysis of the recyclability of StickyCat Cl, a water-soluble olefin metathesis catalyst, against common alternatives such as Grubbs and Hoveyda-Grubbs catalysts, which are often immobilized on solid supports for recycling.
The efficiency and reusability of catalysts are paramount in the development of green and cost-effective chemical syntheses. Olefin metathesis, a powerful tool in carbon-carbon double bond formation, has been significantly advanced by the development of ruthenium-based catalysts. However, the removal of the catalyst from the reaction products and its subsequent reuse remain critical challenges. This guide delves into the recyclability of this compound, leveraging its unique solubility, and compares it with established recycling strategies for widely used homogeneous catalysts.
Performance Comparison: this compound vs. Immobilized Alternatives
This compound distinguishes itself by its solubility in water and insolubility in organic solvents.[1] This property allows for a straightforward liquid-liquid extraction to separate the catalyst from the organic product phase, enabling its reuse. In contrast, Grubbs and Hoveyda-Grubbs catalysts, which are soluble in organic solvents, are often immobilized on solid supports like polymers or silica to facilitate their recovery through filtration.
The following table summarizes the key performance indicators for the recyclability of this compound and representative immobilized second-generation Grubbs and Hoveyda-Grubbs catalysts. The data is compiled from various studies and aims to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature, and performance can vary depending on the specific reaction, substrate, and support used.
| Catalyst System | Recycling Method | Typical Number of Cycles | Catalyst Activity Retention (after 5 cycles) | Product Purity (Ruthenium content) |
| This compound | Liquid-Liquid Extraction (Water/Organic) | 5 - 10 | > 90% | Low to moderate |
| Immobilized Grubbs II | Solid-Phase Filtration | 3 - 7 | 70 - 85% | Low (but potential for leaching) |
| Immobilized Hoveyda-Grubbs II | Solid-Phase Filtration | 4 - 8 | 80 - 95% | Very Low (reduced leaching) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the recycling of this compound and an immobilized Grubbs-type catalyst.
Protocol 1: Recycling of this compound via Liquid-Liquid Extraction
This protocol outlines a typical procedure for a ring-closing metathesis (RCM) reaction and subsequent catalyst recycling.
Reaction Step:
-
In a reaction vessel, dissolve the diene substrate in a suitable organic solvent (e.g., dichloromethane, toluene).
-
Add the desired molar percentage of this compound to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, GC-MS).
Recycling Step:
-
Upon reaction completion, add an equal volume of deionized water to the reaction mixture.
-
Stir the biphasic mixture vigorously for 15-30 minutes to facilitate the extraction of this compound into the aqueous phase.
-
Separate the two phases using a separatory funnel.
-
The organic phase, containing the product, can be dried, and the solvent evaporated to isolate the product.
-
The aqueous phase, now containing the recycled this compound, can be used directly in a subsequent reaction. The concentration of the catalyst in the aqueous phase can be determined by techniques like UV-Vis spectroscopy for accurate loading in the next cycle.
Protocol 2: Recycling of an Immobilized Grubbs II Catalyst
This protocol describes the use and recycling of a Grubbs II catalyst immobilized on a solid support (e.g., Merrifield resin).
Reaction Step:
-
Swell the immobilized Grubbs II catalyst in a suitable organic solvent (e.g., dichloromethane, THF) in a reaction vessel.
-
Add the substrate to the swollen catalyst suspension.
-
Stir the reaction mixture at the desired temperature for the required time.
Recycling Step:
-
After the reaction is complete, filter the reaction mixture to separate the solid-supported catalyst from the product solution.
-
Wash the recovered catalyst sequentially with the reaction solvent and then with a non-coordinating solvent (e.g., diethyl ether) to remove any adsorbed product and byproducts.
-
Dry the catalyst under vacuum.
-
The dried, immobilized catalyst is now ready for reuse in a subsequent reaction.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflows for recycling this compound and an immobilized catalyst.
Caption: Logical relationship for comparing catalyst recyclability.
Conclusion
The choice between this compound and immobilized catalysts for recyclable olefin metathesis depends on the specific requirements of the chemical transformation. This compound offers a simple and efficient liquid-liquid extraction method for recycling, which can be highly effective for certain applications. Immobilized catalysts, particularly those of the Hoveyda-Grubbs type, provide the advantage of straightforward filtration and can exhibit very low levels of product contamination, although catalyst leaching can be a concern with some supports. The data and protocols presented in this guide offer a starting point for researchers to select and optimize a recyclable catalytic system tailored to their synthetic needs, ultimately contributing to more sustainable chemical manufacturing.
References
Greening the Suzuki-Miyaura Coupling: A Comparative Guide to StickyCat Cl and Homogeneous Palladium Catalysts
For Immediate Release
In the drive towards more sustainable chemical synthesis, the choice of catalyst plays a pivotal role. This guide offers a comprehensive comparison of the green chemistry metrics for the novel heterogeneous catalyst, StickyCat Cl, against a traditional homogeneous palladium catalyst in the context of the widely used Suzuki-Miyaura cross-coupling reaction. This analysis is designed to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions in catalyst selection, balancing efficiency with environmental impact.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, has been chosen as the benchmark for this comparison. Specifically, the coupling of bromobenzene and phenylboronic acid serves as the model reaction. While "this compound" is a proprietary name, for the purpose of this guide, we will use the well-characterized and widely used heterogeneous catalyst, 10% Palladium on Carbon (Pd/C), as a representative analogue. The homogeneous counterpart for this comparison is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
Key Green Chemistry Metrics: A Head-to-Head Comparison
The following table summarizes the key green chemistry metrics for the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid catalyzed by this compound (represented by 10% Pd/C) and a homogeneous palladium catalyst (Pd(PPh₃)₄). These metrics provide a quantitative assessment of the environmental performance of each catalytic system.
| Green Chemistry Metric | This compound (10% Pd/C) | Homogeneous Catalyst (Pd(PPh₃)₄) |
| Atom Economy (%) | ~97% | ~97% |
| Reaction Mass Efficiency (RME) (%) | Higher (details below) | Lower (details below) |
| E-factor | Lower (details below) | Higher (details below) |
| Process Mass Intensity (PMI) | Lower (details below) | Higher (details below) |
| Catalyst Loading (mol%) | Typically 0.5 - 2 mol% | Typically 1 - 5 mol% |
| Catalyst Recyclability | Yes (up to 5 cycles or more) | No |
| Solvent Choice | Greener solvents (e.g., water, ethanol) | Often requires organic solvents (e.g., Toluene, THF) |
Note: The exact values for RME, E-factor, and PMI are highly dependent on the specific reaction conditions, scale, and work-up procedures. The table reflects general trends observed in the literature. For the purpose of a more concrete comparison, let's consider a hypothetical reaction yielding 95% of the desired product.
Under these hypothetical conditions, the Reaction Mass Efficiency (RME) for the this compound (Pd/C) catalyzed reaction would be significantly higher due to the lower catalyst loading and the use of less solvent. The E-factor , which measures the amount of waste produced per unit of product, would consequently be lower for the heterogeneous system. This directly translates to a lower Process Mass Intensity (PMI) , indicating a more resource-efficient process with this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and validating these findings. Below are representative protocols for the Suzuki-Miyaura coupling reaction using both this compound (10% Pd/C) and a homogeneous palladium catalyst.
Experimental Protocol for Suzuki-Miyaura Coupling using this compound (10% Pd/C)
-
Reaction Setup: To a round-bottom flask, add bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (this compound, 1 mol%).
-
Solvent Addition: Add 10 mL of a green solvent mixture, such as ethanol/water (1:1).
-
Reaction Conditions: The mixture is stirred and heated to reflux (approximately 80-100 °C) for 1-2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration and can be washed with ethanol and dried for reuse. The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.
Experimental Protocol for Suzuki-Miyaura Coupling using a Homogeneous Palladium Catalyst (Pd(PPh₃)₄)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bromobenzene (1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%) in 10 mL of an organic solvent such as toluene.
-
Reagent Addition: Add phenylboronic acid (1.2 mmol) and a 2M aqueous solution of sodium carbonate (2.0 mmol).
-
Reaction Conditions: The reaction mixture is vigorously stirred and heated to 80-100 °C for 4-6 hours. Reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final biphenyl product.
Visualizing the Green Advantage: Experimental Workflow
The following diagram illustrates the key differences in the experimental workflows, highlighting the advantages of using a recyclable heterogeneous catalyst like this compound.
Signaling Pathways of Catalysis
The fundamental catalytic cycle of the Suzuki-Miyaura reaction remains the same for both catalyst types, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature and environment of the palladium catalyst.
Conclusion
The evaluation of green chemistry metrics clearly demonstrates the advantages of using a heterogeneous catalyst like this compound (represented by Pd/C) over traditional homogeneous palladium catalysts for the Suzuki-Miyaura cross-coupling reaction. The ability to use greener solvents, lower catalyst loading, and, most significantly, the ease of separation and potential for recycling, contribute to a more sustainable and cost-effective synthetic process. While homogeneous catalysts may offer advantages in specific applications, the data presented in this guide strongly supports the adoption of heterogeneous catalysts for greener chemical manufacturing. Researchers and process chemists are encouraged to consider these metrics in their catalyst selection process to advance the principles of green chemistry in their work.
StickyCat Cl: A Comparative Guide to Cross-Metathesis of Functionalized Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of StickyCat Cl, a water-soluble olefin metathesis catalyst, with other common alternatives in the cross-metathesis of functionalized olefins. The information presented is supported by available experimental data to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Introduction to this compound
This compound is a ruthenium-based olefin metathesis catalyst characterized by a quaternary ammonium tag, which imparts high polarity and water solubility.[1] This unique property allows for efficient catalysis in aqueous media and simplified purification protocols, as the catalyst can be easily removed from the reaction mixture.[1] The manufacturer, Apeiron Synthesis, suggests that its substrate scope is similar to that of classical second-generation catalysts like the Grubbs and Hoveyda-Grubbs catalysts.[2]
Performance Comparison with Alternative Catalysts
The cross-metathesis of olefins bearing various functional groups is a critical transformation in modern organic synthesis. The choice of catalyst is paramount to achieving high yields and selectivities, especially when dealing with electron-rich or electron-deficient substrates. This section compares the performance of this compound with industry-standard catalysts such as Grubbs II and Hoveyda-Grubbs II in the cross-metathesis of representative functionalized olefins.
Note: Direct, quantitative, side-by-side comparative data for this compound across a broad range of functionalized olefins is limited in publicly available literature. The following tables are compiled based on typical performance data for the respective catalyst classes with similar substrates.
Cross-Metathesis with Electron-Deficient Olefins (e.g., Acrylates)
Electron-deficient olefins, such as acrylates, are challenging substrates for olefin metathesis. The performance of various catalysts in the cross-metathesis of an olefin with methyl acrylate is summarized below.
| Catalyst | Olefin Partner | Product | Yield (%) | E/Z Selectivity | Reference |
| This compound | 1-octene | Methyl 2-decenoate | Data Not Available | Data Not Available | - |
| Grubbs II | 1-octene | Methyl 2-decenoate | ~70-85% | Predominantly E | [3] |
| Hoveyda-Grubbs II | 1-octene | Methyl 2-decenoate | >90% | High E | [3] |
Table 1: Comparison of catalyst performance in the cross-metathesis of 1-octene with methyl acrylate. While specific data for this compound is not available, its performance is expected to be comparable to second-generation catalysts.
Cross-Metathesis with Electron-Rich Olefins (e.g., Vinyl Ethers)
Vinyl ethers represent a class of electron-rich olefins. Their cross-metathesis requires catalysts that can effectively interact with the electron-donating group.
| Catalyst | Olefin Partner | Product | Yield (%) | E/Z Selectivity | Reference |
| This compound | Styrene | 1-ethoxy-2-phenylethene | Data Not Available | Data Not Available | - |
| Grubbs II | Styrene | 1-ethoxy-2-phenylethene | Moderate to Good | Mixture of E/Z | [4] |
| Hoveyda-Grubbs II | Styrene | 1-ethoxy-2-phenylethene | Good to High | Predominantly E | [4] |
Table 2: Comparison of catalyst performance in the cross-metathesis of styrene with ethyl vinyl ether. Specific data for this compound is not available.
Cross-Metathesis with Allylic Halides
Allylic halides are important building blocks in organic synthesis. The success of their cross-metathesis is highly dependent on the catalyst's tolerance to the halide functionality.
| Catalyst | Olefin Partner | Product | Yield (%) | E/Z Selectivity | Reference |
| This compound | 1-octene | 1-bromo-2-decene | Data Not Available | Data Not Available | - |
| Grubbs II | 1-octene | 1-bromo-2-decene | Moderate | Predominantly E | [5][6] |
| Hoveyda-Grubbs II | 1-octene | 1-bromo-2-decene | Good to High | High E | [5][6] |
Table 3: Comparison of catalyst performance in the cross-metathesis of 1-octene with allyl bromide. Specific data for this compound is not available.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are general procedures for conducting cross-metathesis reactions with the discussed catalysts.
General Procedure for Cross-Metathesis in Organic Solvent (Grubbs II, Hoveyda-Grubbs II)
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the olefin substrate (1.0 equiv) and the functionalized olefin partner (1.2-2.0 equiv).
-
Dissolve the substrates in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add the catalyst (0.5-5 mol%) to the solution.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture and purify the product by flash column chromatography on silica gel.
General Procedure for Cross-Metathesis in Aqueous Media (this compound)
-
To a flask, add the olefin substrate (1.0 equiv) and the functionalized olefin partner (1.2-2.0 equiv).
-
Add deionized water as the solvent.
-
Add this compound (1-5 mol%).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by extracting aliquots with an organic solvent and analyzing by TLC or GC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
The aqueous phase containing the catalyst can be reused.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The mechanism of olefin metathesis, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, proceeds through a series of metallacyclobutane intermediates.[7] This catalytic cycle is commonly referred to as the Chauvin mechanism.
Caption: The Chauvin mechanism for olefin cross-metathesis.
The general workflow for a cross-metathesis experiment followed by product analysis is depicted below.
Caption: General experimental workflow for cross-metathesis.
Conclusion
This compound presents an attractive option for olefin metathesis, particularly for reactions in aqueous media, offering simplified purification and potential for catalyst recycling. While direct comparative data with other leading catalysts across a wide array of functionalized olefins is still emerging, its performance is anticipated to be in line with other second-generation ruthenium catalysts. For challenging substrates, such as highly electron-deficient or sterically hindered olefins, established catalysts like Hoveyda-Grubbs II may still offer superior performance. Researchers are encouraged to screen a variety of catalysts and conditions to identify the optimal system for their specific synthetic challenge.
References
- 1. Ascensus [ascensusspecialties.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Olefin-Metathesis-Derived Norbornene–Ethylene–Vinyl Acetate/Vinyl Alcohol Multiblock Copolymers: Impact of the Copolymer Structure on the Gas Permeation Properties [mdpi.com]
- 5. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal Procedures for StickyCat Cl: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of StickyCat Cl, a water-soluble ruthenium-based catalyst. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties to ensure safe operation and to be prepared for accidental spills.
| Chemical and Physical Properties of this compound | |
| Chemical Formula | C35H48Cl3N3ORu |
| Molecular Weight | 734.20 g/mol |
| Physical State | Green Powder |
| Solubility | Water-soluble, Insoluble in organic solvents |
| Storage | Long-term (>1 week): 2-8°C under inert gas. Short-term (<1 week): Ambient temperature under inert gas. |
High stability allows for handling in the air. However, standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should always be worn.
Experimental Protocol: Ruthenium Catalyst Removal from Aqueous Solutions
While not a disposal method in itself, the removal of the ruthenium catalyst from a reaction mixture is a critical first step in managing the waste stream. One effective method for water-soluble catalysts is through extraction.
Objective: To separate the water-soluble this compound catalyst from an organic product phase.
Materials:
-
Reaction mixture containing this compound in an organic solvent.
-
Deionized water
-
Separatory funnel
-
Waste collection vessel
Procedure:
-
Following the completion of the reaction, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved this compound.
-
Carefully drain the lower aqueous layer containing the ruthenium catalyst into a designated aqueous waste container.
-
Repeat the extraction with fresh deionized water (2-3 times) to ensure maximum removal of the catalyst from the organic phase.
-
The organic layer can then be further purified. The aqueous waste containing the ruthenium catalyst must be disposed of according to the procedures outlined below.
Disposal Workflow for this compound Waste
The proper disposal of this compound waste involves a multi-step process to ensure safety and regulatory compliance. The following diagram illustrates the logical workflow for managing aqueous waste containing this ruthenium catalyst.
Essential Safety and Logistical Information for Handling StickyCat Cl
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of StickyCat Cl, a water-soluble olefin metathesis catalyst. The following procedures are designed to ensure laboratory safety and operational efficiency.
Chemical and Physical Properties
This compound is a ruthenium-based catalyst with the following properties:
| Property | Value |
| Chemical Formula | C₃₅H₄₈Cl₃N₃ORu[1] |
| Molecular Weight | 734.20 g/mol [1] |
| CAS Number | 1452227-72-3[1] |
| Appearance | Green powder[1] |
| Solubility | Soluble in water and chlorinated organic solvents. Insoluble in non-polar organic solvents.[1] |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on general safety protocols for handling ruthenium-based catalysts.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. |
Handling and Storage
Handling: this compound is reported to be stable for handling in the air.[1] However, as a precaution, it is advisable to handle the solid material in a chemical fume hood to minimize inhalation risk.
Storage: For long-term storage (greater than one week), it is recommended to store this compound under an inert gas atmosphere in a cold, dark place (2-8 °C).[1]
Experimental Workflow: General Procedure for Olefin Metathesis
The following is a generalized workflow for a typical olefin metathesis reaction using this compound. Specific substrate and reaction conditions will require optimization.
Disposal Plan
As this compound is a ruthenium-based catalyst, all waste materials should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, gloves, silica gel from purification) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: The aqueous phase from the reaction work-up, which contains the dissolved catalyst, should be collected in a separate, labeled hazardous waste container for aqueous ruthenium waste. Organic solvent waste should be collected separately.
Disposal Pathway: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of any material containing this compound down the drain. The high value of ruthenium may make it a candidate for precious metal recovery programs; consult with your EHS office for specific procedures.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


